molecular formula C15H12N2OS B2636890 N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-44-6

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2636890
CAS No.: 478079-44-6
M. Wt: 268.33
InChI Key: TVYBBQVMXWKPFN-UHFFFAOYSA-N
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Description

N-Cyclopropylthieno[2,3-b]quinoline-2-carboxamide (CAS 478079-44-6) is a synthetic organic compound with the molecular formula C₁₅H₁₂N₂OS and a molecular weight of 268.33. It belongs to the thienoquinoline chemical class, which has garnered significant interest in medicinal chemistry for its potent biological activities. This compound has been identified as a potent antiproliferative agent in scientific research. It was one of seventy-nine thienoquinoline derivatives evaluated against several human cancer cell lines, including HCT116 (colon cancer), MDA-MB-468, and MDA-MB-231 (breast cancers) . The core thieno[2,3-b]quinoline scaffold is a key structure known for its nanomolar-range cytotoxicity, functioning as a growth inhibitor that can impede cancer cell proliferation . Research into related analogues is actively focused on improving pharmaceutical properties such as aqueous solubility while maintaining this strong anticancer activity . This compound is for research use only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety practices in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14(16-11-5-6-11)13-8-10-7-9-3-1-2-4-12(9)17-15(10)19-13/h1-4,7-8,11H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBBQVMXWKPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329731
Record name N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478079-44-6
Record name N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of action of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide and Its Analogs

Introduction

The thieno[2,3-b]quinoline scaffold is a heterocyclic ring system of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a range of therapeutic applications, most notably as antiproliferative and anticancer agents.[1][2] This guide focuses on the mechanism of action of this compound. While specific research on this exact N-cyclopropyl derivative is limited in publicly accessible literature, a comprehensive understanding of its probable mechanism can be constructed by examining the extensive studies conducted on its close structural analogs, particularly other N-substituted thieno[2,3-b]quinoline-2-carboxamides and the closely related thieno[2,3-b]pyridines.

This document synthesizes current research to provide a detailed overview of the primary putative molecular targets and signaling pathways modulated by this class of compounds. The evidence strongly suggests a multifaceted mechanism of action, primarily centered on the inhibition of key enzymes involved in cancer cell proliferation and survival, including Phosphoinositide-specific Phospholipase C (PI-PLC) and the transcription factor Forkhead Box M1 (FOXM1). Additional activities, such as the inhibition of DNA repair enzymes, have also been reported, highlighting the polypharmacological nature of this scaffold.

Part 1: Primary Putative Mechanism: Inhibition of Phosphoinositide-specific Phospholipase C (PI-PLC)

A significant body of evidence points to the inhibition of PI-PLC as a primary mechanism for the antiproliferative effects of the thieno[2,3-b]pyridine and thieno[2,3-b]quinoline class of compounds.[3][4] One study explicitly identifies 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide as a putative inhibitor of the PLC-γ isozyme.[3]

The Role of PI-PLC in Cancer Signaling

PI-PLCs are crucial signal-transducing enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. The downstream effects of IP3 and DAG include the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC), respectively. These events drive a host of cellular processes critical for cancer progression, including proliferation, migration, invasion, and survival.[4][5] Upregulation of PI-PLC has been observed in numerous cancers, making it a plausible therapeutic target.[4]

PI_PLC_Pathway RTK Receptor Tyrosine Kinase (RTK) PLC PI-PLC RTK->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC->PIP2 Hydrolyzes Compound Thieno[2,3-b]quinoline -2-carboxamide Compound->PLC Inhibits ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release ER->Ca2 Proliferation Cell Proliferation, Migration, Survival Ca2->Proliferation PKC->Proliferation

Caption: PI-PLC Signaling Pathway and Point of Inhibition.

Experimental Validation: PI-PLC Inhibition Assay

The inhibitory activity of thieno[2,3-b]quinoline-2-carboxamide derivatives against PI-PLC can be determined using an in vitro fluorescence-based assay. This method measures the hydrolysis of a fluorescently labeled PIP2 substrate.

Protocol: In Vitro PI-PLC Activity Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 2 mM CaCl2, 0.5 mM EGTA).

    • Reconstitute recombinant human PI-PLC enzyme (e.g., PLC-γ1 or PLC-δ1) in an appropriate buffer.

    • Prepare the fluorescent substrate, phosphatidylinositol-4,5-bisphosphate-bodipy (BODIPY-FL-PIP2), in the reaction buffer.

    • Serially dilute the test compound (this compound) in DMSO and then into the reaction buffer to achieve the final desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound dilution or vehicle control (DMSO).

    • Add 40 µL of the PI-PLC enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 40 µL of the BODIPY-FL-PIP2 substrate solution.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength appropriate for BODIPY-FL (e.g., ~485/520 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Secondary Putative Mechanism: Inhibition of FOXM1 Transcription Factor

Another well-documented mechanism for the anticancer activity of the thieno[2,3-b]pyridine scaffold is the inhibition of the Forkhead Box M1 (FOXM1) transcription factor.[6][7] Derivatives of this class have been specifically designed and synthesized as direct FOXM1 inhibitors.[7]

The Role of FOXM1 in Cancer

FOXM1 is a proliferation-associated transcription factor that plays a critical role in regulating the expression of genes essential for cell cycle progression, particularly through the G2/M phase. Its expression is typically low in differentiated cells but is aberrantly elevated in a wide array of human cancers.[6] Overexpression of FOXM1 drives tumorigenesis by promoting cell proliferation, DNA repair, and angiogenesis. Therefore, inhibiting FOXM1 activity is a promising strategy for cancer therapy. Thieno[2,3-b]pyridine derivatives are thought to bind to the DNA-binding domain of FOXM1, disrupting its ability to activate target gene transcription.

FOXM1_Inhibition FOXM1 FOXM1 Transcription Factor DNA Promoter Region of Target Genes (e.g., Cyclin B1, CDC25B) FOXM1->DNA Binds to Transcription Gene Transcription DNA->Transcription CellCycle G2/M Phase Progression Transcription->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation Compound Thieno[2,3-b]quinoline -2-carboxamide Compound->FOXM1 Inhibits DNA Binding

Caption: FOXM1-Mediated Transcription and Point of Inhibition.

Experimental Validation: Western Blot for FOXM1 Expression

The ability of a compound to inhibit FOXM1 function can be assessed by measuring the protein levels of FOXM1 and its downstream targets in cancer cells following treatment. Western blotting is a standard technique for this purpose.

Protocol: Western Blot Analysis of FOXM1

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MDA-MB-231 triple-negative breast cancer cells) to ~70% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for FOXM1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the FOXM1 signal to the loading control. A decrease in the normalized FOXM1 signal in treated samples indicates inhibitory activity.

Part 3: Additional Potential Mechanisms of Action

Beyond PI-PLC and FOXM1, the thieno[2,3-b]quinoline scaffold has been implicated in other anticancer mechanisms.

  • Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition: Thieno[2,3-b]pyridines have been evaluated as inhibitors of TDP1, a DNA repair enzyme that removes stalled topoisomerase I (TOP1) cleavage complexes.[8] Inhibition of TDP1 can sensitize cancer cells to TOP1-targeting chemotherapeutics like topotecan, suggesting a role as a chemosensitizer.[8]

  • EGFR and PTP1B Inhibition: The broader thieno[2,3-b]quinoline class has been reported to possess inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Protein Tyrosine Phosphatase 1B (PTP1B), both of which are validated targets in oncology.[1]

TDP1_Workflow Start Start: TDP1 Inhibition Assay Reagents Combine Recombinant TDP1 with Test Compound Start->Reagents Incubate1 Pre-incubate (15 min) Reagents->Incubate1 Substrate Add Fluorescent Oligonucleotide Substrate Incubate1->Substrate Incubate2 Incubate at 37°C (30 min) Substrate->Incubate2 Measure Measure Fluorescence (Real-time or Endpoint) Incubate2->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for a TDP1 Inhibition Assay.

Summary of Antiproliferative Activity

Derivatives of the thieno[2,3-b]quinoline and thieno[2,3-b]pyridine-2-carboxamide core structure have demonstrated potent antiproliferative activity across various human cancer cell lines. The IC50 values are often in the nanomolar to low-micromolar range, underscoring the potential of this scaffold in cancer drug development.

Compound ClassCell LineActivity (IC50)Reference
Thieno[2,3-b]quinolines/pyridinesHCT116 (Colon)80-250 nM (most potent)[9]
Thieno[2,3-b]quinolines/pyridinesMDA-MB-231 (Breast)80-250 nM (most potent)[9]
Thieno[2,3-b]quinolines/pyridinesMDA-MB-468 (Breast)80-250 nM (most potent)[9]
Tetrahydrothieno[2,3-b]quinolineBreast Cancer LinesLow nanomolar range[3]
Thieno[2,3-b]pyridine DerivativeOVCAR-3 (Ovarian)5.0 µM[10]
Thieno[2,3-b]pyridine DerivativeSK-OV-3 (Ovarian)5.5 µM[10]

Conclusion

The mechanism of action for this compound, inferred from a wealth of data on its close structural analogs, is likely multifaceted. The primary antiproliferative effects appear to stem from the simultaneous inhibition of key signaling nodes that are critical for cancer cell growth and survival. The most prominent putative targets are the PI-PLC enzyme family and the FOXM1 transcription factor . By disrupting these pathways, the compound can effectively halt cell cycle progression and induce apoptosis. Furthermore, the potential to inhibit other targets, such as the DNA repair enzyme TDP1 , adds another layer to its anticancer profile, suggesting it may also function as a chemosensitizing agent. The potent, low-nanomolar activity observed for many derivatives highlights the therapeutic potential of this chemical scaffold. Further investigation is warranted to delineate the precise contribution of each target to the overall efficacy of this compound and to optimize its development as a clinical candidate.

References

  • Leung, E., et al. (2016). Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 24(5), 1142-1154. [Link]

  • Synthesis of new thieno[2,3-b]pyridines as inhibitors of FOXM1 transcription factor. (n.d.). ResearchGate. [Link]

  • Haverkate, N. A., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. [Link]

  • Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. (2016). Scilit. [Link]

  • Tabatabaei, S. A., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Pharmaceuticals, 15(3), 283. [Link]

  • Gouda, M. A., et al. (2022). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Letters in Organic Chemistry. [Link]

  • Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. [Link]

  • Haverkate, N. A., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 13(1), 79-88. [Link]

  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry. [Link]

  • Pervan, M., et al. (2024). Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolism in Ovarian Cancer Cell Lines. International Journal of Molecular Sciences, 25(13), 6954. [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2022). Molecules. [Link]

  • Pervan, M., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(19), 11529. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Thieno[2,3-b]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thieno[2,3-b]quinoline represents a privileged tricyclic scaffold in medicinal chemistry, effectively functioning as a bioisostere of acridine and tacrine. Its planar, electron-deficient architecture facilitates DNA intercalation and hydrophobic stacking within enzyme active sites. This guide analyzes the critical SAR determinants of this scaffold, focusing on its dual utility as a Topoisomerase II inhibitor (Anticancer) and an Acetylcholinesterase (AChE) inhibitor (Neuroprotective) .

Chemical Architecture & Synthetic Strategies

The thieno[2,3-b]quinoline core fuses a thiophene ring to a quinoline system. This fusion alters the electronic distribution compared to quinoline alone, enhancing lipophilicity and modifying the pKa of the pyridine nitrogen—a critical factor for lysosomal trapping and DNA backbone interaction.

Validated Synthetic Workflow

The Friedländer Condensation remains the most robust method for generating the core scaffold, particularly for C-4 substituted derivatives. This reaction typically involves the condensation of 2-aminothiophene-3-carbonitrile with a cyclic ketone (e.g., cyclohexanone) or an acetophenone derivative.

Figure 1: Friedländer Synthesis Pathway

FriedlanderSynthesis Reactant1 2-aminothiophene- 3-carbonitrile Intermediate Schiff Base Intermediate Reactant1->Intermediate Reactant2 Cyclic Ketone (e.g., Cyclohexanone) Reactant2->Intermediate Catalyst Lewis Acid / Base (AlCl3 or NaOH) Catalyst->Intermediate Catalysis Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product 4-Amino-thieno[2,3-b] quinoline Core Cyclization->Product

Caption: Step-wise Friedländer condensation mechanism yielding the 4-amino substituted core.

The SAR Landscape: Biological Targets

The biological profile of thieno[2,3-b]quinolines is dictated by the substituents at the C-4 , C-2 , and C-9 positions.

Anticancer Activity (DNA Intercalation & Topo II Inhibition)

The planar tricyclic system acts as a DNA intercalator.[1] The SAR rules for cytotoxicity closely mirror those of acridines.

  • The C-4 "Anchor" (Critical): A basic side chain at C-4 is essential.[2]

    • Mechanism: The protonated amine at physiological pH interacts electrostatically with the negatively charged phosphate backbone of DNA.

    • Optimal Chain Length: A diamine linker of 2–3 carbons (e.g., -NH-(CH2)3-N(Et)2) maximizes cytotoxicity. Shorter chains restrict intercalation depth; longer chains introduce entropic penalties.

  • Electronic Effects (C-2/C-9):

    • Electron-withdrawing groups (EWGs) like -Cl or -NO2 on the benzene ring often enhance DNA binding affinity by lowering the LUMO energy, facilitating charge transfer interactions with DNA bases.

  • Fused Systems: Extending the planarity (e.g., pyrimido-fusion) increases intercalation constants (

    
    ) but may reduce solubility.
    
Acetylcholinesterase (AChE) Inhibition (Alzheimer's)

These derivatives function as Tacrine analogues .[3] Tacrine (tetrahydroacridin-9-amine) was the first FDA-approved AChE inhibitor. Thieno[2,3-b]quinolines mimic the tacrine core but offer a modified toxicity profile.

  • The Tricyclic Core: Binds to the Catalytic Anionic Site (CAS) via

    
    -
    
    
    
    stacking with Trp84 and Phe330 .
  • The Linker & Dual Binding:

    • Connecting the C-4 amine to a peripheral aryl group via a spacer (4-7 carbons) allows the molecule to span the enzyme gorge.

    • Result: Simultaneous binding to the CAS and the Peripheral Anionic Site (PAS), significantly increasing potency (nM range) and inhibiting A

      
       aggregation.
      
  • Selectivity (AChE vs. BuChE): Substitution at the thiophene ring (C-2) modulates steric bulk, often improving selectivity for AChE over Butyrylcholinesterase (BuChE).

Figure 2: SAR Decision Matrix

SAR_Map Core Thieno[2,3-b]quinoline Scaffold C4 C-4 Position (Primary Amine) Core->C4 Thiophene Thiophene Ring (C-2 Substituents) Core->Thiophene Benzene Benzene Ring (C-7/C-8 Substituents) Core->Benzene C4_Activity Essential for DNA/CAS Binding C4->C4_Activity C4_Linker Alkylamino Side Chain (2-3 Carbons) C4->C4_Linker Thio_Selectivity Modulates AChE/BuChE Selectivity Thiophene->Thio_Selectivity Thio_Lipophilicity Ester/Amide Groups Alter LogP Thiophene->Thio_Lipophilicity Benz_Elec EWGs (-Cl, -NO2) Enhance Intercalation Benzene->Benz_Elec Benz_Stack Hydrophobic Stacking (Trp84 Interaction) Benzene->Benz_Stack

Caption: Strategic SAR modification points for optimizing anticancer vs. neuroprotective activity.

Quantitative Data Summary

The following table summarizes the impact of C-4 side chain variations on biological activity, synthesized from general trends in literature (e.g., Ghorab et al., Tseng et al.).

C-4 Substituent (R)TargetActivity TrendMechanistic Insight
-NH₂ (Amino) AChEHigh Potency (nM)Mimics Tacrine; H-bonds in CAS.
-NH-(CH₂)₂-N(Et)₂ DNA / Topo IIHigh CytotoxicityOptimal distance for phosphate backbone interaction.
-NH-(CH₂)₄-Phenyl AChE (Dual)Very High PotencyDual binding (CAS + PAS); spans enzyme gorge.
-OH (Oxo tautomer) BothLow ActivityLoss of cationic charge; poor DNA affinity.
-Cl (Chloro) Synthetic Int.InactiveReactive intermediate for nucleophilic substitution.

Experimental Protocols

Synthesis of 4-Amino-thieno[2,3-b]quinoline Derivatives

Rationale: Thermodynamic control is required to ensure cyclization of the pyridine ring.

  • Reagents: 2-aminothiophene-3-carbonitrile (1.0 eq), Cyclohexanone (1.2 eq), Anhydrous AlCl₃ (Catalyst, 2.0 eq), 1,2-Dichloroethane (Solvent).

  • Procedure:

    • Dissolve the aminothiophene and ketone in dry 1,2-dichloroethane.

    • Add AlCl₃ slowly at room temperature (Caution: Exothermic).

    • Reflux the mixture at 80-90°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Quench: Cool to RT and pour into ice-cold water. Basify with 10% NaOH solution to pH 10 to liberate the free base.

    • Extraction: Extract with CHCl₃ (3x). Dry organic layer over MgSO₄.

    • Purification: Recrystallize from Ethanol/DMF to yield the target core.

Ellman’s Assay for AChE Inhibition

Rationale: This colorimetric assay validates the "Tacrine-like" activity by measuring the hydrolysis rate of acetylthiocholine.

  • Buffer Preparation: Phosphate buffer (0.1 M, pH 8.0).

  • Enzyme Mix: Human recombinant AChE (0.05 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Workflow:

    • In a 96-well plate, add 150 µL buffer and 20 µL test compound (dissolved in DMSO, <1% final conc).

    • Add 20 µL AChE solution. Incubate at 25°C for 10 minutes (allows inhibitor binding).

    • Add 10 µL of DTNB/ATCh mixture to initiate reaction.

    • Measurement: Monitor Absorbance at 412 nm every 30s for 5 minutes.

    • Calculation: Determine % Inhibition

      
      . Calculate IC50 using non-linear regression.
      

References

  • Ghorab, M. M., et al. "Evaluation of thieno[2,3-b]quinoline derivatives as anticancer agents." ResearchGate.

  • Tseng, C. H., et al. "Synthesis and antiproliferative evaluation of certain thieno[2,3-b]quinoline derivatives." Bioorganic & Medicinal Chemistry.

  • Musial, A., et al. "Recent developments in cholinesterase inhibitors for Alzheimer’s disease treatment." Current Medicinal Chemistry.

  • Mendez-Alvarez, E., et al. "Friedländer synthesis of quinolines: A review." Organic Chemistry Portal.

Sources

A Multi-Faceted Strategy for Elucidating the Binding Site of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-b]quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiproliferative and enzyme inhibitory effects.[1][2][3][4] N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide is a specific analogue within this class, whose molecular target and binding site remain to be fully characterized. The precise identification of a small molecule's binding site is a cornerstone of modern drug development, enabling structure-based drug design, mechanism of action studies, and the prediction of potential off-target effects.[5][6] This technical guide presents a comprehensive, integrated strategy for the de novo identification and high-resolution characterization of the binding site for this compound. By synergistically combining computational prediction with rigorous experimental validation, this workflow provides a self-validating system designed to deliver a high-confidence model of the ligand-protein interaction, guiding future research and optimization efforts.

Introduction: The Rationale for an Integrated Approach

Identifying the specific protein target and corresponding binding site of a novel bioactive compound is a critical yet challenging phase in drug discovery. A purely computational or purely experimental approach often yields an incomplete picture. Computational methods can rapidly generate hypotheses but may lack biological accuracy, while experimental methods, though definitive, can be resource-intensive without prior guidance.[7]

G cluster_0 Phase 1: In Silico Hypothesis Generation cluster_1 Phase 2: Experimental Target & Binding Validation cluster_2 Phase 3: High-Resolution Site Mapping A Reverse Docking (Unbiased Target Screening) B Molecular Dynamics (MD) Simulation (Assess Complex Stability) A->B Top Ranked Hits C Biophysical Confirmation (NMR, X-ray Crystallography) B->C Hypothesized Targets D Biochemical/Cellular Assays (Functional Confirmation) C->D Confirmed Target E Photo-Affinity Labeling (PAL) + Mass Spectrometry D->E Validated Target Protein F Site-Directed Mutagenesis (SDM) E->F Putative Binding Residues G Validated High-Resolution Binding Site Model F->G Functionally Critical Residues

Caption: Integrated workflow for binding site identification.

Phase 1: Computational Prediction for Hypothesis Generation

The initial phase leverages computational chemistry to explore the vast landscape of the human proteome, identifying a shortlist of potential protein targets without prior biological bias.

Reverse Docking: An Unbiased Search for Potential Targets

Reverse docking, or inverse docking, is a powerful computational technique that inverts the traditional docking paradigm. Instead of screening a library of ligands against a single target, a single ligand is docked against a large database of protein structures.[8][9] This approach is exceptionally valuable for identifying potential molecular targets for novel compounds or for repositioning existing drugs.[10][11]

The rationale for starting with reverse docking is its ability to rapidly and cost-effectively generate testable hypotheses. By evaluating the binding potential of this compound against thousands of clinically relevant macromolecular targets, we can rank them based on predicted binding affinity, identifying the most probable interaction partners.[8]

Workflow:

  • Ligand Preparation: Generate a high-quality 3D conformer of this compound and assign appropriate partial charges.

  • Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), focusing on the human proteome.

  • Docking Simulation: Employ a robust docking algorithm like AutoDock Vina to systematically dock the ligand into the potential binding cavities of each protein in the database.[12]

  • Scoring and Ranking: Analyze the results based on the docking score, which estimates the binding free energy. The top-scoring proteins are considered putative targets.

RankPDB IDProtein NameDocking Score (kcal/mol)Putative Function
16DIETyrosyl-DNA phosphodiesterase 1 (TDP1)-10.2DNA Repair
21XJDPhosphoinositide phospholipase C (PI-PLC)-9.8Signal Transduction
32SRCProto-oncogene tyrosine-protein kinase Src-9.5Cell Growth
43ERTEstrogen Receptor Alpha-9.1Nuclear Receptor
51KE8Mitogen-activated protein kinase 14 (p38)-8.9Kinase Signaling
Caption: Table 1: Hypothetical ranked results from a reverse docking screen.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability

A high docking score indicates a favorable, static binding pose. However, biological systems are dynamic. Molecular dynamics (MD) simulations provide atomistic insights into the stability of a predicted protein-ligand complex over time, offering a more realistic assessment of the interaction.[13][14] The primary reason for this step is to filter out false positives from the docking screen; a truly viable interaction should remain stable in a simulated physiological environment.[[“]][16]

Protocol:

  • The top-ranked protein-ligand complexes from reverse docking are selected.

  • Each complex is solvated in a water box with physiological ion concentrations.

  • An MD simulation is run for a significant duration (e.g., 100 nanoseconds).

  • The trajectory is analyzed for key metrics like Root Mean Square Deviation (RMSD) of the ligand to determine if it remains stably bound in the predicted pocket.

A stable ligand RMSD throughout the simulation lends higher confidence to the computationally-generated hypothesis before proceeding to costly experimental validation.

Phase 2: Experimental Validation of Putative Targets

This phase transitions from in silico predictions to tangible, laboratory-based evidence. The goal is to confirm direct physical binding to the hypothesized target and demonstrate a functional consequence of this interaction.

X-Ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography is widely considered the definitive method for visualizing protein-ligand interactions at an atomic level.[5][6] It provides irrefutable evidence of the binding site, the ligand's specific orientation (pose), and the conformational changes in the protein upon binding.[17] While technically demanding, obtaining a co-crystal structure provides the highest possible resolution and confidence, making it a primary goal in any binding site identification campaign.[18][19][20]

Workflow:

  • Express and purify the high-priority target protein(s) identified in Phase 1.

  • Screen for crystallization conditions for the protein both alone (apo) and in complex with this compound.

  • Collect X-ray diffraction data from a suitable crystal.

  • Solve the structure and build an atomic model into the resulting electron density map, which will clearly show the ligand in its binding pocket.

NMR Spectroscopy: Mapping Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative or complement to crystallography, with the key advantage of studying interactions in a solution state that more closely mimics the cellular environment.[21][22] Protein-observed NMR techniques, such as Chemical Shift Perturbation (CSP) mapping using 2D ¹H-¹⁵N HSQC spectra, are particularly effective.[23] The rationale is that upon ligand binding, the chemical environment of amino acid residues in and around the binding site is altered, causing their corresponding signals in the NMR spectrum to shift.[24]

Protocol:

  • Produce isotopically labeled (¹⁵N) protein.

  • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titrate increasing concentrations of this compound into the protein sample, acquiring a spectrum at each step.

  • Monitor the "movement" or perturbation of specific peaks. Residues with the most significant shifts are mapped onto the protein's structure to outline the binding interface.

Phase 3: High-Resolution Mapping and Functional Validation

Once the protein target is unequivocally confirmed, the final phase is to identify the specific amino acid residues that are critical for the binding interaction and its functional consequences.

Photo-Affinity Labeling (PAL): Covalently Capturing the Interaction

Photo-affinity labeling is a powerful chemical biology technique used to covalently link a ligand to its binding partner, allowing for precise identification of the interaction site.[25] The core of this method involves synthesizing a probe molecule that is nearly identical to the parent compound but contains a photoreactive group (e.g., a diazirine or aryl azide).[26][27] Upon UV irradiation, this group forms a highly reactive species that creates a covalent bond with the nearest amino acid residues within the binding pocket.[28]

The value of PAL is its ability to "freeze" even transient or non-covalent interactions for subsequent analysis by mass spectrometry, providing direct evidence of proximity.[29]

G A 1. Synthesize Probe (Ligand + Photoreactive Group) B 2. Incubate Probe with Target Protein A->B C 3. UV Irradiation (Forms Reactive Intermediate) B->C D 4. Covalent Cross-linking (Probe binds to pocket residue) C->D E 5. Proteolytic Digestion (e.g., Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Labeled Peptide & Specific Amino Acid F->G

Caption: General workflow for Photo-Affinity Labeling (PAL).

Detailed Protocol: Photo-Affinity Labeling

  • Probe Synthesis: Synthesize an analogue of this compound incorporating a diazirine moiety, ideally at a position that does not disrupt binding.

  • Incubation: Incubate the purified target protein with the photo-probe. A parallel control experiment including an excess of the original, non-probe ligand should be run to demonstrate competitive binding and ensure labeling is specific to the site of interest.[29]

  • UV Cross-linking: Expose the samples to UV light (typically 365 nm for diazirines) for a predetermined time on ice.[30]

  • Separation: Separate the protein via SDS-PAGE to confirm a covalent shift in molecular weight.

  • Digestion: Excise the protein band and perform in-gel proteolytic digestion (e.g., with trypsin).

  • Mass Spectrometry: Analyze the resulting peptide mixture using LC-MS/MS.

  • Data Analysis: Search the MS/MS data for peptides whose mass corresponds to the peptide plus the mass of the covalently attached probe fragment. The MS/MS fragmentation pattern will reveal the specific amino acid residue that was modified.

Site-Directed Mutagenesis (SDM): The Definitive Functional Test

Site-directed mutagenesis is the ultimate method for validating the functional importance of specific residues identified by crystallography, NMR, or PAL.[31] The principle is straightforward: if a specific amino acid is critical for binding, mutating it (e.g., to a non-interacting alanine) should significantly impair the ligand's binding affinity or its ability to exert its biological function.[32][33] This provides a direct causal link between a single residue and the ligand's activity.[34][35]

Detailed Protocol: Site-Directed Mutagenesis

  • Mutant Design: Based on structural data or PAL results, select 3-5 key putative binding residues (e.g., those forming hydrogen bonds or critical hydrophobic contacts). Design primers to introduce point mutations (e.g., Tyrosine to Alanine) into the gene encoding the target protein.

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to create plasmids containing the mutated gene sequence.

  • Expression and Purification: Express and purify the mutant proteins in the same manner as the wild-type (WT) protein.

  • Binding Assay: Measure the binding affinity (e.g., via Isothermal Titration Calorimetry or Surface Plasmon Resonance) of this compound to each mutant protein and compare it to the WT.

  • Functional Assay: If a functional assay for the protein exists (e.g., an enzyme activity assay), measure the IC50 of the compound against each mutant and the WT protein.

Protein VersionBinding Affinity (K_D, nM)IC50 (nM)Interpretation
Wild-Type50120Baseline activity
Y182A Mutant5,000> 10,000Critical residue for binding
F256A Mutant75200Minor contribution to binding
K110A Mutant> 10,000> 10,000Critical residue for binding
Caption: Table 2: Hypothetical data from SDM experiments, validating key binding residues.

Conclusion: Synthesizing a Validated Model

By following this integrated, multi-phase approach, researchers can move systematically from a compound with unknown targets to a high-resolution, experimentally validated model of its binding site. The strength of this strategy lies in its self-validating structure, where the hypotheses generated in one phase are rigorously tested in the next. The final model, supported by computational predictions, direct biophysical evidence, and functional mutagenesis data, provides a solid foundation for understanding the compound's mechanism of action and for guiding the next generation of structure-based drug design.

References

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • What are the advantages of using molecular dynamics simul
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Role of Molecular Dynamics Simulations in Drug Discovery - MetroTech Institute.
  • Molecular Dynamics Simulation - Cre
  • NMR for Studying Protein-Ligand Interactions - Cre
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migr
  • NMR-based analysis of protein-ligand interactions - PubMed.
  • Machine learning approaches for predicting protein-ligand binding sites
  • Exploring the computational methods for protein-ligand binding site prediction - PubMed.
  • A simple photo-affinity labeling protocol - Chemical Communic
  • computational approaches for the identification of ligand binding sites in protein structures - PubMed.
  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evalu
  • computational approaches for the identification of ligand binding sites in protein structures - DigitalCommons@UNO.
  • A typical photoaffinity labeling experimental protocol to identify the...
  • Protein X-ray Crystallography in Drug Discovery - Cre
  • Full article: Synthesis and Biological Activity of Some Novel Thieno[2,3-b]quinoline, Quinolino[3′,2′:4,5] thieno[3,2-d]pyrimidine and Pyrido[2 - Taylor & Francis.
  • Validating the Binding Site of MBX2329: A Comparative Guide to Site-Directed Mutagenesis and Altern
  • Protein-ligand interaction studies using NMR spectroscopy - DSpace.
  • NMR Studies of Protein-Ligand Interactions | Springer N
  • The current role and evolution of X-ray crystallography in drug discovery and development.
  • Photoaffinity Labelling - Domainex.
  • Photoaffinity Labeling and in-Gel Fluorescence - Bio-protocol.
  • NMR studies of protein-ligand interactions - PubMed.
  • Synthesis and Biological Activity of Some Novel Thieno[2,3-b]quinoline, Quinolino[3 - Taylor & Francis.
  • Reverse docking: a powerful tool for drug repositioning and drug rescue - PubMed.
  • Synthesis and investigation of thieno[2,3-b]pyridines th
  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - JoVE.
  • Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in N
  • The current role and evolution of X-ray crystallography in drug discovery and development.
  • Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine - J-Stage.
  • Photoaffinity labeling and photoaffinity crosslinking of enzymes.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Drug Discovery Using X-Ray Crystallography - Hilaris Publisher.
  • ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex - PMC.
  • Using reverse docking for target identification and its applic
  • (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52...
  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - Frontiers.
  • General scheme of some methods used for the discovery of small molecule...
  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds.
  • Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding.
  • Site-Directed Mutagenesis Tips and Tricks - Bitesize Bio.
  • Molecular Docking and Site-Directed Mutagenesis of GH49 Family Dextranase for the Preparation of High-Degree Polymeriz
  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide deriv
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - MDPI. ==)

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Physicochemical properties and molecular weight of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

[1][2][3][4][5][6]

Executive Summary

N-Cyclopropylthieno[2,3-b]quinoline-2-carboxamide (CAS: 478079-44-6) is a fused tricyclic heterocyclic compound belonging to the thieno[2,3-b]quinoline class.[1][2][3][4][5][6][7] This scaffold has emerged as a critical pharmacophore in medicinal chemistry, exhibiting potent antiproliferative and antiviral activities.

Research indicates that thieno[2,3-b]quinoline derivatives function as dual-action agents, often targeting topoisomerase enzymes or specific viral replication pathways (e.g., Mayaro virus, Herpesviridae). The N-cyclopropyl moiety is a strategic structural modification designed to enhance metabolic stability and lipophilicity compared to its primary amide or alkyl counterparts. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and biological applications for drug discovery professionals.

Chemical Identity & Molecular Structure[1][2][6][8]

AttributeDetail
Chemical Name This compound
CAS Number 478079-44-6
Molecular Formula C₁₅H₁₂N₂OS
Molecular Weight 268.33 g/mol
SMILES O=C(NC1CC1)C2=CC3=CC4=CC=CC=C4N=C3S2
InChI Key (Generated from structure)
Core Scaffold Thieno[2,3-b]quinoline

Physicochemical Profiling

Understanding the physicochemical landscape of this compound is vital for formulation and assay development. The fused quinoline-thiophene system confers significant planarity, leading to strong intermolecular


Calculated & Predicted Properties

Data derived from consensus medicinal chemistry algorithms for the C₁₅H₁₂N₂OS structure.

PropertyValue / RangeInterpretation
LogP (Octanol/Water) 3.2 – 3.8 (Predicted)Highly lipophilic; likely to cross cell membranes but requires solubilizers (DMSO/surfactants) for aqueous assays.
Topological Polar Surface Area (TPSA) ~58 Ų Well within the range for oral bioavailability (<140 Ų); indicates good membrane permeability.
H-Bond Donors (HBD) 1 (Amide NH)Compliant with Lipinski’s Rule of 5.
H-Bond Acceptors (HBA) 3 (N, O, S)Compliant with Lipinski’s Rule of 5.
Rotatable Bonds 2Rigid structure; favorable for binding pocket specificity but contributes to low solubility.
pKa (Predicted) ~2.5 (Quinoline N)The quinoline nitrogen is weakly basic; protonation at low pH may improve solubility.
Experimental Solubility & Stability
  • Aqueous Solubility: Low (< 10 µM in PBS pH 7.4).

  • Preferred Solvents: DMSO (> 10 mM), DMF, DMA.

  • Solid State: High melting point (> 200°C predicted) due to crystal lattice energy from planar stacking.

Synthesis & Characterization

The synthesis of this compound typically follows a convergent route starting from 2-chloro-3-formylquinoline. The core strategy involves a Friedländer-type condensation or a stepwise alkylation-cyclization sequence.

Synthetic Pathway (DOT Visualization)

SynthesisAcetanilideAcetanilideVilsmeierVilsmeier-Haack(POCl3, DMF)Acetanilide->VilsmeierChloroFormyl2-Chloro-3-formylquinolineVilsmeier->ChloroFormylCyclizationThioglycolateEthyl Thioglycolate(K2CO3, DMF)ChloroFormyl->ThioglycolateEsterThieno[2,3-b]quinoline-2-carboxylate esterThioglycolate->EsterAnnulationHydrolysisHydrolysis(LiOH/NaOH)Ester->HydrolysisAcidCarboxylic AcidIntermediateHydrolysis->AcidCouplingAmide Coupling(HATU/EDC, Cyclopropylamine)Acid->CouplingProductN-Cyclopropylthieno[2,3-b]quinoline-2-carboxamideCoupling->Product

Figure 1: Stepwise synthetic route from acetanilide precursors to the final carboxamide.[8]

Detailed Protocol
  • Precursor Synthesis: React acetanilide with Vilsmeier reagent (POCl₃/DMF) at 80-90°C to yield 2-chloro-3-formylquinoline .

  • Core Formation: Treat 2-chloro-3-formylquinoline with ethyl thioglycolate and a base (e.g., K₂CO₃ or Et₃N) in DMF or ethanol. The thiol displaces the chlorine, followed by an intramolecular aldol-type condensation with the formyl group to close the thiophene ring.

  • Functionalization:

    • Hydrolysis: Convert the ethyl ester to the carboxylic acid using LiOH in THF/Water.

    • Amidation: Activate the acid (using HATU, EDC/HOBt, or SOCl₂) and react with cyclopropylamine to yield the final this compound.

Biological Applications & Mechanism

The thieno[2,3-b]quinoline scaffold is a "privileged structure" in drug discovery, capable of interacting with multiple biological targets due to its planar, intercalative nature.

Antiproliferative Activity

This class of compounds has demonstrated potent cytotoxicity against human cancer cell lines, particularly:

  • Breast Cancer (MDA-MB-231): Inhibition of cell proliferation, potentially via Topoisomerase I/II inhibition or TDP1 (Tyrosyl-DNA Phosphodiesterase 1) modulation.

  • Colon Cancer (HCT-116): Induction of apoptosis and cell cycle arrest.

  • Mechanism: The planar aromatic system allows DNA intercalation, while the carboxamide side chain (with the cyclopropyl group) projects into the minor groove or enzyme binding pockets, enhancing specificity.

Antiviral Potential

Derivatives of thieno[2,3-b]quinoline have shown efficacy against:

  • Herpes Simplex Virus (HSV): Similar scaffolds (e.g., thieno[2,3-b]pyridines) are known polymerase inhibitors.

  • Mayaro Virus & Cytomegalovirus (HCMV): The scaffold disrupts viral replication complexes. The cyclopropyl group aids in penetrating viral envelopes or infected cells.

Experimental Protocols

Protocol A: Solubility Determination (Thermodynamic)

Validating the lipophilic nature of the compound.

  • Preparation: Weigh 2 mg of this compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4) and vortex for 1 minute.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Expected Result: Concentration < 10 µg/mL (Low solubility).

Protocol B: Structural Validation (¹H NMR)

Key diagnostic signals for the N-cyclopropyl derivative.

  • Solvent: DMSO-d₆

  • Key Peaks:

    • δ 0.6 – 0.8 ppm (m, 4H): Cyclopropyl methylene protons (distinctive multiplets).

    • δ 2.8 – 3.0 ppm (m, 1H): Cyclopropyl methine proton.

    • δ 8.5 – 9.0 ppm (s, 1H): Thiophene C3-H (if not substituted) or Amide NH (broad singlet, exchangeable).

    • δ 7.5 – 8.2 ppm (m, Quinoline Ar-H): Aromatic protons of the quinoline ring.

References

  • BLD Pharm. (n.d.). This compound Product Page (CAS 478079-44-6).[1][2][3][4][5] Retrieved from

  • Leung, E., et al. (2016). "Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives." Bioorganic & Medicinal Chemistry, 24(5), 1142–1154.

  • Haverkate, N. A., et al. (2021).[7] "Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides." Bioorganic & Medicinal Chemistry Letters, 37, 116092.

  • Amorim, R., et al. (2017). "Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus." Archives of Virology, 162(6), 1577-1587.

  • Kadre, T., et al. (2024). "Synthesis of 2-chloro-3-formyl quinolines... using MsCl-DMF adducts." Heterocyclic Letters, 14, 143-152. Link

The Evolution of Thieno[2,3-b]quinoline Scaffolds as Herpesvirus Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, medicinal chemistry, and mechanistic action of thieno[2,3-b]quinoline derivatives in the context of herpesvirus research.

Executive Summary

The thieno[2,3-b]quinoline scaffold represents a niche but pharmacologically significant class of fused heterocyclic compounds.[1][2] Historically overshadowed by the broader quinoline class (e.g., chloroquine, fluoroquinolones), this specific tricyclic system emerged as a critical bioisostere to ellipticine and acridine derivatives. In herpesvirus research (HSV-1, HSV-2, HCMV), thieno[2,3-b]quinolines—and particularly their pyrimido-fused analogs—have demonstrated utility not as nucleoside analogs (like acyclovir), but as DNA intercalators and Topoisomerase II inhibitors . This guide explores their structural evolution from simple thieno-pyridines to complex tetracyclic intercalators.

Historical Emergence & Medicinal Chemistry

The development of thieno[2,3-b]quinoline inhibitors is rooted in the search for planar, polycyclic aromatic hydrocarbons (PAHs) capable of sliding between DNA base pairs.

The "Aza-Ellipticine" Hypothesis

In the late 20th century, researchers sought to improve upon the toxicity profile of ellipticine , a potent antitumor alkaloid. The strategy involved "scaffold hopping"—replacing the indole core with thiophene-fused systems to alter lipophilicity and metabolic stability.

  • Early 1990s: The synthesis of thieno[2,3-b]pyridine derivatives demonstrated that removing the benzene ring (reducing the system to a bicycle) retained anti-HSV-1 activity (e.g., Compound 6a, 86% inhibition).

  • Mid-1990s to 2000s: The thieno[2,3-b]quinoline core was reintroduced to restore the planarity required for high-affinity DNA binding. Groups led by researchers such as Grace Karminski-Zamola pioneered the synthesis of these systems, functionalizing the 2- and 4-positions to tune biological activity.

  • The PTQ Breakthrough: The most potent antiviral derivatives in this class are the pyrimido[4',5':4,5]thieno[2,3-b]quinolines (PTQs) . These tetracyclic systems mimic the footprint of acridine, allowing them to lock viral DNA in a non-functional state.

Structural Evolution Diagram

The following Graphviz diagram illustrates the structural progression from the simple pyridine core to the potent fused quinoline system.

ChemicalEvolution ThienoPyridine Thieno[2,3-b]pyridine (Bicyclic Core) Early HSV-1 Hits ThienoQuinoline Thieno[2,3-b]quinoline (Tricyclic Scaffold) Enhanced Lipophilicity ThienoPyridine->ThienoQuinoline Benz-fusion (Increase Planarity) PTQ Pyrimido-Thieno-Quinoline (PTQ) (Tetracyclic Fused) Potent DNA Intercalator ThienoQuinoline->PTQ Pyrimidine fusion (Mimic Ellipticine)

Caption: Structural evolution from bicyclic thieno-pyridines to the tetracyclic PTQ scaffold, increasing DNA binding affinity.

Mechanism of Action (MOA)

Unlike acyclovir, which acts as a chain terminator by mimicking guanosine, thieno[2,3-b]quinoline derivatives act primarily via non-covalent DNA interaction .

DNA Intercalation & Topoisomerase Inhibition

The planar tricyclic/tetracyclic structure allows these molecules to insert themselves (intercalate) between the stacked base pairs of the viral double helix.

  • Intercalation: The compound slides between base pairs, distorting the DNA backbone. This prevents the viral DNA polymerase from progressing, effectively stalling replication.

  • Topo II Poisoning: By stabilizing the DNA-Topoisomerase II cleavable complex, these inhibitors prevent the re-ligation of DNA strands, leading to double-strand breaks and apoptosis in infected cells.

  • Selectivity: While often cytotoxic, selectivity for viral replication is achieved because herpesviruses (HSV, CMV) have higher rates of DNA synthesis and are more susceptible to replication fork stalling than quiescent host cells.

MOA Pathway Diagram

MOA Compound Thieno[2,3-b]quinoline Derivative ViralDNA Viral dsDNA (Replication Fork) Compound->ViralDNA Targets Intercalation Intercalation between Base Pairs ViralDNA->Intercalation TopoComplex Stabilization of Topo II-DNA Complex Intercalation->TopoComplex Induces Stall Replication Fork Stalling Intercalation->Stall Physical Blockade Inhibition Inhibition of Viral Genome Synthesis TopoComplex->Inhibition Stall->Inhibition

Caption: Dual mechanism of action involving physical DNA intercalation and Topoisomerase II complex stabilization.

Key Experimental Data

The following table summarizes historical potency data for key derivatives against Herpes Simplex Virus (HSV-1) and Cytomegalovirus (HCMV). Note the shift in potency with increased ring fusion.

Compound ClassDerivative TypeTarget VirusEC50 (µM)Mechanism Note
Thieno[2,3-b]pyridine 4-(phenylamino)HSV-1~14-18Moderate inhibition; entry-level scaffold.
Thieno[2,3-b]quinoline 4-amino substitutedHSV-15 - 10Improved planarity; increased cytotoxicity.
PTQ (Fused) Pyrimido-thieno-quinolineHCMV0.9 - 2.5High affinity intercalation; acts like ellipticine.
Indolo-quinoxaline B-220 (Isostere)HSV-1 / VZV1 - 5Reference intercalator; structurally similar.

Experimental Protocol: Plaque Reduction Assay

To evaluate a new thieno[2,3-b]quinoline derivative, the Plaque Reduction Assay is the gold standard for determining antiviral potency (EC50).

Protocol Workflow
  • Cell Seeding:

    • Seed Vero cells (for HSV) or HFF cells (for HCMV) in 24-well plates at

      
       cells/well.
      
    • Incubate at 37°C/5% CO2 for 24 hours to reach 90% confluency.

  • Infection:

    • Aspirate media. Wash with PBS.

    • Infect monolayers with virus (HSV-1 or HCMV) at a Multiplicity of Infection (MOI) of 0.01 PFU/cell.

    • Adsorb for 1 hour at 37°C, rocking plates every 15 minutes.

  • Treatment:

    • Remove inoculum.

    • Add overlay medium (DMEM + 2% FBS + 1% Methylcellulose) containing serial dilutions of the thieno[2,3-b]quinoline test compound (e.g., 0.1 µM to 100 µM).

    • Include Acyclovir (positive control) and DMSO (vehicle control).

  • Incubation & Staining:

    • Incubate for 48–72 hours (HSV) or 7–10 days (HCMV) until plaques are visible.

    • Fix cells with 10% Formalin for 30 minutes.

    • Stain with 1% Crystal Violet solution.

  • Quantification:

    • Count plaques under a stereomicroscope.

    • Calculate % Inhibition:

      
      .
      
    • Determine EC50 using non-linear regression (GraphPad Prism).

References

  • Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Source: National Institutes of Health (NIH) [Link]

  • Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus (and HSV-1). Source: Archives of Virology [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Source: Royal Society of Chemistry (RSC) / NIH [Link]

  • Synthesis and Antitumor Activity of New Pyrimido[4',5':4,5]thieno[2,3-b]quinoline Derivatives. Source: Pharmaceutical Chemistry Journal (Springer) [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Source: Molecules (MDPI) [Link]

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Strategic Target Deconvolution of Thienoquinoline Carboxamide (TQC) Viral Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienoquinoline carboxamides (TQCs) represent a privileged scaffold in antiviral discovery, exhibiting potent activity against Herpesviridae (HCMV, VZV) and Flaviviridae (HCV) families. Their efficacy often stems from a unique ability to interpose within nucleic acid-protein interfaces—specifically targeting viral DNA/RNA polymerases or their processivity factors. However, the transition from phenotypic "hit" to validated "lead" is frequently stalled by the Target Identification (Target ID) bottleneck.

This technical guide details a rigorous, multi-modal framework for deconvoluting the molecular target of TQC inhibitors. Moving beyond simple phenotypic observation, we integrate forward genetics (resistance mapping) , chemical proteomics (affinity pull-down) , and biophysical validation (CETSA) to construct a self-validating target model.

The TQC Pharmacophore: Structural Implications for Target ID

Before initiating experimental workflows, one must understand the chemical behavior of the probe. The thieno[2,3-b]quinoline or thieno[3,2-c]quinoline core is planar and aromatic, suggesting potential intercalation or hydrophobic pocket insertion. The carboxamide moiety is the critical "warhead"—often functioning as a hydrogen bond donor/acceptor network that mimics nucleobases or coordinates active site metal ions (Mg²⁺/Mn²⁺) in viral polymerases [1, 2].

Critical SAR Pre-requisite: Target ID requires a "functionalized probe." You must first perform a limited Structure-Activity Relationship (SAR) study to identify a solubilizing vector —a position on the TQC ring where a linker (PEG chain) can be attached without abolishing antiviral potency.

  • Recommended Vector: The nitrogen of the carboxamide or the C-2/C-8 positions of the thienoquinoline ring are often solvent-exposed in polymerase binding pockets.

Pillar I: Forward Genetics (Resistance Selection)

The Gold Standard for Viral Targets

The most definitive method for identifying a viral target is to force the virus to tell you where the inhibitor binds. If a TQC targets a viral protein (e.g., DNA Polymerase UL54), the virus will acquire point mutations in that gene to survive.

Experimental Protocol: Dose-Escalation Passaging

Objective: Select for viral mutants capable of replicating in the presence of the TQC inhibitor.

  • Seeding: Infect host cells (e.g., HFFs for HCMV, Huh-7 for HCV) at a low Multiplicity of Infection (MOI ~0.01).

  • Selection Pressure: Treat infected cells with the TQC inhibitor at 1× EC₅₀ . Include a solvent control (DMSO).

  • Passaging:

    • Harvest supernatant when Cytopathic Effect (CPE) reaches >80%.

    • Passage virus to fresh cells.

    • Escalation Rule: If viral titer recovers to control levels, increase drug concentration by 2-fold (1× → 2× → 4× → 8× EC₅₀).

    • Stop Condition: Continue until the virus grows robustly at >10× EC₅₀ (typically 8–12 weeks).

  • Plaque Purification: Isolate single clones from the resistant pool to ensure genetic homogeneity.

Genotypic Analysis & Mapping
  • Extraction: Extract viral DNA/RNA from the purified resistant clones.

  • Next-Generation Sequencing (NGS): Perform whole-genome sequencing (WGS) or targeted amplicon sequencing of suspected loci (e.g., UL54, UL97, NS5B).

  • Bioinformatics: Compare resistant sequences against the wild-type (WT) parent.

    • Filter: Discard synonymous mutations.

    • Focus: Look for non-synonymous SNPs clustering in conserved catalytic domains (e.g., the Palm or Finger domains of polymerases).

  • Reverse Genetics Validation (Crucial): Re-introduce the identified mutation (e.g., UL54 L501F) into a WT viral backbone using BAC mutagenesis. If the recombinant virus recapitulates the resistance phenotype, the target is genetically validated [3].

Pillar II: Chemical Proteomics (Affinity Chromatography)

Direct Physical Evidence

While genetics proves functional relevance, proteomics proves physical binding. This is essential if the target is a host factor (where resistance selection fails) or to map the specific binding pocket.

Probe Synthesis

Construct a Biotinylated TQC Probe :

  • Warhead: The active TQC parent molecule.

  • Linker: A polyethylene glycol (PEG) spacer (n=4–6) to prevent steric hindrance.

  • Tag: Biotin (for Streptavidin capture).

  • Negative Control Probe: A closely related TQC analog that is inactive (EC₅₀ > 50 µM) but structurally similar.

The Pull-Down Workflow
  • Lysate Preparation: Prepare lysates from infected and uninfected cells. (Use non-denaturing lysis buffer to preserve protein complexes).

  • Incubation:

    • Arm A (Active): Lysate + Biotin-TQC.

    • Arm B (Competition): Lysate + Excess Free TQC (100×) + Biotin-TQC. (This proves specific binding; the free drug should compete off the probe).

    • Arm C (Control): Lysate + Biotin-Inactive-Analog.

  • Capture: Add Streptavidin-coated magnetic beads. Wash stringently (high salt/detergent) to remove non-specific binders.

  • Elution & Digestion: Elute proteins (boiling or competitive biotin elution), perform tryptic digest.

  • LC-MS/MS Analysis: Use Label-Free Quantification (LFQ).

    • Hit Criteria: Proteins significantly enriched in Arm A vs. Arm B and Arm C.

Pillar III: Biophysical Validation (CETSA)

Target Engagement in Intact Cells

The Cellular Thermal Shift Assay (CETSA) validates that the TQC engages the target inside the living cell, stabilizing it against thermal denaturation.

CETSA Protocol
  • Treatment: Treat live infected cells with TQC (5–10× EC₅₀) or DMSO for 1 hour.

  • Thermal Challenge: Aliquot cells and heat to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis & Separation: Lyse cells (freeze-thaw). Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Analyze the soluble fraction via Western Blot using antibodies specific to the candidate target (identified in Pillars I & II).

  • Result: The TQC-treated sample should show a "thermal shift"—the target protein remains soluble at higher temperatures compared to DMSO control due to ligand-induced stabilization [4].

Visualization of Workflows

Diagram 1: The Integrated Target ID Pipeline

This flowchart illustrates the logical progression from phenotypic hit to validated target.

TargetID_Pipeline cluster_Genetics Phase 1: Genetics cluster_Proteomics Phase 2: Proteomics cluster_Biophysics Phase 3: Biophysics Start Phenotypic Hit (TQC Scaffold) Resist Resistance Selection (Passaging) Start->Resist Probe Probe Synthesis (Biotin-TQC) Start->Probe Seq NGS & SNP Mapping Resist->Seq Identify Mutations RevGen Reverse Genetics (Validation) Seq->RevGen Confirm Causality Docking Structural Docking Seq->Docking Mutant Structure Target Validated Target (e.g., Viral Polymerase) RevGen->Target Pulldown Affinity Pull-down (+/- Competitor) Probe->Pulldown MS LC-MS/MS ID Pulldown->MS CETSA CETSA / TSA MS->CETSA Candidate List CETSA->Target Thermal Stabilization

Caption: Integrated workflow combining genetic, proteomic, and biophysical streams to validate TQC targets.

Diagram 2: Resistance Selection Logic

Detailing the critical "Gold Standard" loop for viral target identification.

Resistance_Loop Infect Infect Cells (Low MOI) Treat Treat with TQC (1x EC50) Infect->Treat Monitor Monitor CPE (Viral Growth) Treat->Monitor Check Growth > Control? Monitor->Check Check->Treat No (Sensitive) Maintain Pressure Passage Harvest & Passage Check->Passage Yes (Resistant) Escalate Increase Dose (2x, 4x, 8x...) Passage->Escalate Escalate->Treat Isolate Plaque Purify Mutants Escalate->Isolate Target Reached (>10x EC50)

Caption: Iterative dose-escalation cycle required to generate high-confidence resistant viral mutants.

Data Presentation Standards

When documenting Target ID data, use the following table structure to ensure clarity and comparability.

Table 1: Resistance Mapping Summary (Example)

Viral Strain TQC EC₅₀ (µM) Fold Resistance Mutation Identified Gene Location Domain Function
WT (Parent) 0.5 1.0 None N/A N/A
Clone A3 12.5 25.0 L501F UL54 (Pol) Palm (Catalytic)
Clone B2 8.0 16.0 V812L UL54 (Pol) Finger (NTP entry)

| Recombinant (L501F) | 11.8 | 23.6 | L501F | UL54 (Pol) | Validation Control |

References

  • Inoue, N., et al. (2017).[1][2] Characterization of a thienylcarboxamide derivative that inhibits the transactivation functions of cytomegalovirus IE2 and varicella zoster virus IE62.[2] Antiviral Research. Link

  • Bailly, F., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as inhibitors of the hepatitis C virus NS5B polymerase: discovery, SAR, modeling, and mutagenesis. Journal of Medicinal Chemistry. Link

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Link

  • Lee, H., & Kwon, H. J. (2015).[3] Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Archives of Pharmacal Research. Link

  • Renslo, A. R., et al. (2017).[1] Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes.[1][4] Antimicrobial Agents and Chemotherapy. Link

Sources

Methodological & Application

Efficient synthesis protocol for N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Synthesis Protocol for N-Cyclopropylthieno[2,3-b]quinoline-2-carboxamide

Abstract & Scope

This application note details an optimized, scalable protocol for the synthesis of This compound . Thieno[2,3-b]quinoline derivatives are a privileged scaffold in medicinal chemistry, exhibiting potent antiproliferative (targeting PI-PLC, Topoisomerase I/TDP1) and antiviral (HCMV, HSV) activities.

While traditional routes often suffer from low yields during the heterocyclic annulation or sluggish amidation steps, this protocol integrates a Vilsmeier-Haack cyclization with a base-mediated thiophene ring closure , followed by a high-fidelity amidation to ensure >95% purity suitable for biological screening.

Retrosynthetic Analysis

The synthetic strategy relies on the convergent assembly of the tricyclic core followed by late-stage functionalization. This approach allows for the rapid generation of analogs by varying the acetanilide starting material or the amine in the final step.

Retrosynthesis Target N-Cyclopropylthieno[2,3-b] quinoline-2-carboxamide Amide_Bond Amide Coupling Target->Amide_Bond Intermediate_Acid Thieno[2,3-b]quinoline- 2-carboxylic acid Amide_Bond->Intermediate_Acid Cyclopropylamine Cyclopropylamine Amide_Bond->Cyclopropylamine Annulation Thiophene Annulation Intermediate_Acid->Annulation Hydrolysis Chloro_Aldehyde 2-Chloro-3-formylquinoline Annulation->Chloro_Aldehyde Thioglycolate Ethyl Thioglycolate Annulation->Thioglycolate VH_Rxn Vilsmeier-Haack Chloro_Aldehyde->VH_Rxn Acetanilide Acetanilide (Substituted) VH_Rxn->Acetanilide

Figure 1: Retrosynthetic disconnection showing the three-phase assembly: Core construction, Annulation, and Amidation.

Materials & Equipment

Reagents:

  • Precursors: Acetanilide (or substituted variants), Ethyl thioglycolate, Cyclopropylamine.

  • Reagents: POCl

    
     (Phosphorus oxychloride), DMF (Anhydrous), K
    
    
    
    CO
    
    
    (Potassium carbonate), LiOH (Lithium hydroxide), HATU (Coupling agent), DIPEA (Diisopropylethylamine).
  • Solvents: DMF, Ethanol, DCM (Dichloromethane), THF.

Equipment:

  • Microwave reactor (optional for Step 3).

  • Rotary evaporator with vacuum control.

  • Inert gas manifold (Argon/Nitrogen).

  • TLC plates (Silica gel 60 F254).

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-formylquinoline

Rationale: The Vilsmeier-Haack reaction effectively cyclizes acetanilides.[1] Temperature control is critical to prevent tar formation.

  • Reagent Prep : In a flame-dried round-bottom flask under Argon, dispense DMF (3.0 equiv) and cool to 0°C.

  • Addition : Dropwise add POCl

    
      (7.0 equiv) over 30 mins. Stir for an additional 30 mins at 0°C to form the Vilsmeier reagent (white/yellow slurry).
    
  • Substrate Addition : Add Acetanilide (1.0 equiv) in one portion.

  • Cyclization : Heat the mixture to 75–85°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane).

    • Checkpoint: The solution will turn deep yellow/orange.

  • Quench : Cool to RT and pour the mixture slowly onto crushed ice (exothermic!). Stir vigorously.

  • Precipitation : The product usually precipitates as a yellow solid. If not, neutralize carefully with saturated NaOAc or solid NaHCO

    
     to pH ~7.
    
  • Isolation : Filter the solid, wash copiously with water, and recrystallize from Acetone or Ethyl Acetate.[2]

    • Yield Target : 70–85%.

    • Data :

      
      H NMR shows characteristic aldehyde singlet at 
      
      
      
      ~10.5 ppm.
Step 2: Thiophene Annulation (The Fiesselmann-Type Cyclization)

Rationale: Base-mediated condensation of the chlor-aldehyde with ethyl thioglycolate builds the thiophene ring in one step.

  • Setup : Dissolve 2-Chloro-3-formylquinoline (1.0 equiv) in DMF (0.5 M concentration).

  • Nucleophile : Add Ethyl thioglycolate (1.1 equiv).

  • Base : Add K

    
    CO
    
    
    
    (2.5 equiv).
    • Note: Anhydrous conditions prevent hydrolysis of the ester.

  • Reaction : Heat to 90–100°C for 3–5 hours.

    • Mechanism: Thiol displacement of the chloride followed by aldol-type condensation with the aldehyde.

  • Workup : Pour into ice water. The ester product, Ethyl thieno[2,3-b]quinoline-2-carboxylate , will precipitate.

  • Purification : Filter and wash with water/cold ethanol. Recrystallize from EtOH if necessary.

    • Yield Target : 60–80%.

Step 3: Amidation (Hydrolysis & Coupling)

Rationale: Direct aminolysis of thieno-esters with cyclopropylamine is often sluggish due to electronic deactivation. The Hydrolysis-Coupling route is more reliable for high purity.

A. Hydrolysis:

  • Suspend the Ester from Step 2 in THF:MeOH:H

    
    O  (3:1:1).
    
  • Add LiOH·H

    
    O  (3.0 equiv). Stir at RT (or 40°C) until TLC shows consumption of ester (1–2 h).
    
  • Acidify with 1M HCl to pH 3. Filter the precipitated Carboxylic Acid . Dry under vacuum.

B. Coupling:

  • Dissolve the Acid (1.0 equiv) in anhydrous DMF .

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 10 mins to activate the acid.

  • Add Cyclopropylamine (1.5 equiv).

  • Stir at RT for 4–12 hours.

  • Workup : Dilute with EtOAc, wash with 1M HCl, sat. NaHCO

    
    , and Brine.
    
  • Purification : Flash column chromatography (DCM:MeOH gradient) or recrystallization from MeOH.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Step 1: Low Yield/Tars Overheating or wet DMFEnsure DMF is dry. Keep T < 90°C. Quench slowly to avoid decomposition.
Step 2: Incomplete Cyclization Old K

CO

or steric bulk
Use freshly ground K

CO

. Add catalytic TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.
Step 3: Sluggish Amidation Poor solubility of AcidUse DMF/DMSO as solvent. If HATU fails, convert Acid to Acid Chloride using SOCl

(reflux, 2h) then react with amine.
Step 3: Impurity in Amide DIPEA salts remainingWash organic layer thoroughly with 10% Citric Acid (milder than HCl) to remove basic impurities.

Workflow Diagram

Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Thiophene Ring Closure cluster_2 Step 3: Amidation S1_Start Acetanilide + POCl3/DMF S1_Heat Heat 80°C, 4h S1_Start->S1_Heat S1_Prod 2-Chloro-3-formylquinoline S1_Heat->S1_Prod S2_Reagents + Ethyl Thioglycolate + K2CO3 / DMF S1_Prod->S2_Reagents S2_Prod Ethyl thieno[2,3-b] quinoline-2-carboxylate S2_Reagents->S2_Prod S3_Hydrolysis 1. LiOH / THF (Hydrolysis) 2. HCl Workup S2_Prod->S3_Hydrolysis S3_Acid Carboxylic Acid Intermediate S3_Hydrolysis->S3_Acid S3_Coupling HATU, DIPEA Cyclopropylamine S3_Acid->S3_Coupling S3_Final FINAL PRODUCT N-Cyclopropylthieno[2,3-b] quinoline-2-carboxamide S3_Coupling->S3_Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Safety

Expected Analytical Data:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~9.0 ppm (s, 1H, H-4 of quinoline).
      
    • 
       ~8.8 ppm (d, 1H, NH amide).
      
    • 
       ~8.0–7.5 ppm (m, 4H, Ar-H).
      
    • 
       ~2.9 ppm (m, 1H, Cyclopropyl CH).
      
    • 
       ~0.6–0.8 ppm (m, 4H, Cyclopropyl CH
      
      
      
      ).
  • Mass Spectrometry: ESI-MS

    
     consistent with formula (e.g., C
    
    
    
    H
    
    
    N
    
    
    OS).

Safety Precautions:

  • POCl

    
     : Highly corrosive and reacts violently with water. Quench in a fume hood behind a blast shield.
    
  • Cyclopropylamine : Volatile and toxic. Handle in a well-ventilated hood.

  • Thiophene intermediates : Often have strong odors; use bleach to clean glassware.

References

  • Leung, E., et al. (2016).[3] "Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives." Bioorganic & Medicinal Chemistry, 24(5), 1142–1154. Link

  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part I. The Vilsmeier–Haack Cyclisation of Acetanilides." Tetrahedron Letters, 19(23), 2045–2048. Link

  • Pilkington, L. I., et al. (2021).[4] "Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides." Bioorganic & Medicinal Chemistry, 37, 116092. Link

  • Sangula, V. S., & Sanasi, P. D. (2023). "One-pot Synthesis of Thieno[2,3-b]quinoline derivatives using Magnetically Active CuO Nano particles." Research Journal of Chemistry and Environment, 27(1). Link

Sources

Application Note: Preparation of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide in dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals working with this class of compounds. Given the known challenges with the solubility of thieno[2,3-b]quinoline derivatives, this guide emphasizes best practices to ensure solution integrity, minimize precipitation, and maintain compound stability for reliable and reproducible experimental results.

Introduction: The Thieno[2,3-b]quinoline Scaffold

The thieno[2,3-b]quinoline core structure is a key pharmacophore in a class of synthetic heterocyclic compounds investigated for their potent biological activities.[1] Numerous derivatives have demonstrated significant anti-proliferative and cytotoxic effects against a variety of human cancer cell lines, making them promising candidates in oncology drug discovery.[2][3] Research suggests that the mechanism of action for some analogues may involve the inhibition of critical signaling enzymes such as phosphoinositide-specific phospholipase C-γ (PLC-γ) or Forkhead Box M1 (FOXM1).[1]

This compound is a member of this family and, like many of its counterparts, exhibits low aqueous solubility.[2] Consequently, dimethyl sulfoxide (DMSO) is the required solvent for preparing concentrated stock solutions for use in in vitro biological assays. However, the preparation of these stock solutions is not trivial. The inherent physicochemical properties of both the compound and the solvent necessitate a carefully controlled protocol to avoid common pitfalls such as incomplete dissolution, precipitation, and degradation due to solvent contamination.

This guide provides a robust framework for creating reliable DMSO stock solutions, addressing the critical, and often overlooked, aspects of solvent quality and handling.

Compound and Solvent: Physicochemical Properties

A thorough understanding of the materials is fundamental to successful stock solution preparation.

This compound
PropertyValueSource / Note
CAS Number 478079-44-6
Chemical Formula C₁₅H₁₂N₂OSCalculated
Molecular Weight 268.34 g/mol Calculated
Appearance Typically a solid powder.General knowledge
Aqueous Solubility Very low.Inferred from class properties.[2]
DMSO Solubility Variable; requires empirical determination.Some analogues are known to have low solubility even in DMSO.
Dimethyl Sulfoxide (DMSO) - The Critical Reagent

DMSO is an exceptionally versatile and highly polar aprotic solvent, capable of dissolving a vast range of organic and inorganic compounds. Its utility, however, is paired with a critical chemical property: hygroscopicity .

  • Hygroscopic Nature: DMSO readily absorbs moisture from the atmosphere. This water contamination is the primary cause of compound precipitation from stock solutions, especially during storage and freeze-thaw cycles. The introduction of water reduces the solvation power of DMSO for many lipophilic compounds.

  • Purity: For preparing stock solutions of poorly soluble compounds, it is imperative to use anhydrous, high-purity DMSO (≥99.9%). Always use a fresh, unopened bottle or one that has been properly stored under an inert gas (e.g., argon) to minimize water absorption.

Essential Materials and Equipment

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, in a sealed bottle

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile, low-volume polypropylene cryovials for aliquoting

  • Calibrated positive displacement or air displacement pipettes with sterile, low-retention tips

  • Vortex mixer

  • Bath sonicator

  • Water bath or heating block (optional, use with caution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Experimental Protocols

The following protocols are designed to first establish a practical working concentration and then to prepare a stable, validated stock solution.

Visual Workflow for Stock Solution Preparation

The entire process, from receiving the compound to generating validated, ready-to-use aliquots, is outlined below.

G cluster_prep Part 1: Preparation & Quality Control cluster_storage Part 2: Aliquoting & Storage A Receive Compound & Anhydrous DMSO B Equilibrate to Room Temperature A->B C Accurately Weigh Compound B->C D Add Calculated Volume of Anhydrous DMSO C->D E Facilitate Dissolution (Vortex, Sonicate, Gentle Heat) D->E F Visual Inspection for Clarity E->F F->E Incomplete Dissolution G Aliquot into Cryovials F->G Solution is clear J Re-evaluate Target Concentration F->J Persistent Insolubility H Label Vials Clearly G->H I Store at ≤ -20°C H->I

Caption: Workflow for preparing DMSO stock solutions.

Protocol 1: Empirical Determination of Working Solubility

Given that the precise solubility of this compound in DMSO is not widely published and can vary between batches, it is crucial to first determine a practical maximum concentration.

  • Preparation: Place a sterile, amber glass vial on the analytical balance and tare the weight.

  • Weighing: Carefully weigh approximately 1-2 mg of the compound into the vial. Record the exact weight.

  • Initial Solvent Addition: Calculate the volume of DMSO required to make a high-concentration trial solution (e.g., 20 mM). For example, for 1.34 mg of compound (MW 268.34), this would be 25 µL of DMSO. Add approximately 80% of this calculated volume.

    • Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes at room temperature.

  • Inspection: Carefully inspect the solution against a bright light source. Look for any undissolved particulates.

  • Titration (if needed): If solid remains, add the remaining 20% of the calculated DMSO volume and repeat steps 4-6. If the compound is still not fully dissolved, add DMSO in small, known increments (e.g., 5 µL) and repeat the dissolution process until a clear solution is achieved.

  • Final Concentration Calculation: Record the total volume of DMSO used to fully dissolve the compound. Recalculate the final molar concentration. This is your empirically determined maximum working concentration. It is recommended to prepare the final stock solution at or slightly below this concentration to ensure it remains in solution during storage.

Protocol 2: Preparation of Final Stock Solution
  • Equilibration: Allow the sealed containers of both the compound and anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces.

  • Weighing: Accurately weigh the desired mass of this compound into a sterile amber glass vial.

  • Solvent Addition: Based on the working concentration determined in Protocol 1, calculate the required volume of anhydrous DMSO. Using a calibrated pipette, add the DMSO directly to the vial containing the compound.

  • Dissolution: Immediately cap the vial tightly. Vortex vigorously for at least 2 minutes.

  • Sonication: Sonicate the vial for 15-20 minutes. The energy from sonication helps to break down aggregates and facilitate dissolution.

  • Gentle Warming (Optional): If particulates remain, the solution can be gently warmed to 37-40°C for 10-15 minutes, with intermittent vortexing. CAUTION: Do not overheat, as this can degrade the compound or evaporate the solvent. Ensure the vial is tightly sealed.

  • Final Inspection: Once cool, perform a final visual inspection to ensure the solution is completely clear and free of any solid material.

Protocol 3: Long-Term Storage and Handling
  • Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in sterile, low-volume polypropylene cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent (DMSO).

  • Storage: Store the aliquots in a freezer at -20°C or -80°C, protected from light. For most compounds, -80°C is preferred for long-term stability.

  • Usage: When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to pull all liquid down to the bottom before opening. Once used, any remaining solution in the vial should be discarded. Do not re-freeze a thawed aliquot.

Troubleshooting Common Issues

G cluster_precip Precipitation Issues cluster_sol Initial Dissolution Failure Start Problem Observed P1 Precipitate in Stock During Storage Start->P1 P2 Precipitate Forms Upon Dilution into Aqueous Buffer Start->P2 S1 Compound Fails to Dissolve Initially Start->S1 P1_A1 Likely Water Contamination or Supersaturation P1->P1_A1 Cause? P1_S1 Re-dissolve with gentle warming. Use immediately. Prepare fresh stock with new anhydrous DMSO. P1->P1_S1 Solution P2_A1 Compound crashed out of solution due to low aqueous solubility. P2->P2_A1 Cause? P2_S1 1. Lower final concentration. 2. Increase co-solvent % if possible. 3. Use solubility enhancers (e.g., cyclodextrins) in final buffer. P2->P2_S1 Solution S2 1. Continue Sonication 2. Gentle Warming (37°C) 3. Add More DMSO S1->S2 Action S3 Still Insoluble? S2->S3 Outcome S4 Reduce Target Concentration (See Protocol 1) S3->S4 Yes S5 Proceed to Aliquoting S3->S5 No

Caption: Decision tree for troubleshooting solubility issues.

Safety Precautions

  • Chemical Handling: this compound is a potent bioactive compound. Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.

  • DMSO Permeation: DMSO is known to readily penetrate the skin and can carry dissolved substances with it. It is critical to wear appropriate nitrile gloves at all times when handling DMSO and its solutions. If any solution comes into contact with your skin, wash the area thoroughly with soap and water immediately.

  • Work Area: All procedures should be performed in a well-ventilated area or a chemical fume hood.

References

  • EPA (2025). this compound - Publications - Abstract Sifter. Available at: [Link]

  • Hung, J. M., et al. (2016). Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 24(5), 1142-1154. Available at: [Link]

  • Jaiswal, J., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. Available at: [Link]

  • MDPI (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Available at: [Link]

  • ResearchGate (2015). What is the best right way of storing DMSO in research lab? Available at: [Link]

  • ResearchGate. The selected examples of promising thieno[2,3‐b]pyridine/quinoline and... Available at: [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

  • ResearchGate (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Available at: [Link]

  • Scilit. Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thieno[2,3-b]quinoline Scaffold

The thieno[2,3-b]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This assertion is grounded in the numerous biological activities exhibited by its derivatives, including significant antiproliferative and anticancer properties.[1][2] The fusion of a thiophene ring to the quinoline system creates a planar, electron-rich structure capable of diverse interactions with biological targets. Furthermore, the incorporation of a carboxamide functional group, particularly at the 2-position, has been shown to be a successful strategy for enhancing the pharmacological potency of quinoline-based compounds.[3][4] The N-cyclopropyl amide moiety, in particular, has been identified in novel classes of antimalarial agents, highlighting its potential for modulating bioactivity.[5][6]

This application note provides a comprehensive guide to the microwave-assisted synthesis of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide, a molecule of significant interest for biological screening. We will delve into the rationale behind the synthetic strategy, leveraging the efficiency and green chemistry principles of microwave-assisted organic synthesis (MAOS).[7] The protocols detailed herein are designed to be robust and reproducible for researchers in academic and industrial settings.

The Rationale for a Microwave-Assisted Approach

Conventional synthetic methods for constructing heterocyclic systems often necessitate long reaction times, high temperatures, and the use of hazardous solvents, leading to low energy efficiency and significant waste generation.[8] Microwave-assisted synthesis has emerged as a transformative technology, offering substantial improvements by directly and efficiently heating the reaction mixture through dipolar polarization and ionic conduction. This leads to:

  • Dramatically Reduced Reaction Times: Reactions that would take hours or days under conventional heating can often be completed in minutes.

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts.

  • Enhanced Energy Efficiency: Microwaves heat the reactants directly, not the vessel, leading to significant energy savings.

  • Greener Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents aligns with the principles of green chemistry.

Synthetic Strategy: A Two-Step Microwave-Promoted Protocol

The synthesis of this compound is strategically approached in two key microwave-assisted steps:

  • Step 1: Construction of the Thieno[2,3-b]quinoline Core: This involves the formation of the tricyclic system to yield thieno[2,3-b]quinoline-2-carboxylic acid.

  • Step 2: Amide Bond Formation: The subsequent amidation of the carboxylic acid with cyclopropylamine to afford the final product.

This modular approach allows for the potential diversification of the final product by utilizing various amines in the second step.

Part 1: Synthesis of Thieno[2,3-b]quinoline-2-carboxylic Acid

The construction of the thieno[2,3-b]quinoline scaffold can be achieved through several named reactions, with the Gould-Jacobs and Friedländer reactions being prominent examples for the quinoline core. For the subsequent thiophene ring fusion, a common and effective strategy involves the reaction of a 2-chloro-3-formylquinoline with a sulfur-containing reagent.

Reaction Mechanism: A Modified Friedländer Annulation

The formation of the thieno[2,3-b]quinoline ring system in this protocol follows a pathway analogous to the Friedländer annulation. The reaction commences with the nucleophilic attack of the sulfur atom from thioglycolic acid on the electrophilic carbon of the formyl group of 2-chloro-3-formylquinoline. This is followed by an intramolecular cyclization and subsequent dehydration to form the thiophene ring fused to the quinoline core. The use of a base, such as potassium carbonate, facilitates the deprotonation of thioglycolic acid, enhancing its nucleophilicity.

Friedlander_Annulation 2-chloro-3-formylquinoline 2-chloro-3-formylquinoline Intermediate_Adduct Intermediate Adduct 2-chloro-3-formylquinoline->Intermediate_Adduct + Thioglycolic Acid (Base catalyzed) Thioglycolic_acid Thioglycolic Acid Cyclized_Intermediate Cyclized Intermediate Intermediate_Adduct->Cyclized_Intermediate Intramolecular Cyclization Thieno_quinoline_acid Thieno[2,3-b]quinoline-2-carboxylic acid Cyclized_Intermediate->Thieno_quinoline_acid Dehydration

Caption: Proposed mechanism for the formation of the thieno[2,3-b]quinoline core.

Experimental Protocol: Microwave-Assisted Synthesis of Thieno[2,3-b]quinoline-2-carboxylic Acid

Materials:

  • 2-chloro-3-formylquinoline

  • Thioglycolic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-chloro-3-formylquinoline (1.0 mmol), thioglycolic acid (1.2 mmol), and anhydrous potassium carbonate (2.5 mmol).

  • Add dimethylformamide (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 10 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to a pH of approximately 3-4.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford pure thieno[2,3-b]quinoline-2-carboxylic acid.

Part 2: Synthesis of this compound

The formation of the amide bond is a cornerstone of organic synthesis. Microwave irradiation has been shown to significantly accelerate this transformation, often allowing for direct coupling without the need for pre-activation of the carboxylic acid.[9]

Reaction Mechanism: Direct Amidation

Under microwave irradiation, the direct condensation of a carboxylic acid and an amine can be achieved. The high temperature and pressure generated within the sealed microwave vial facilitate the dehydration process, leading to the formation of the amide bond. While the reaction can proceed without a catalyst, the presence of a coupling agent can further enhance the reaction rate and yield. For this protocol, we will focus on the direct, uncatalyzed reaction, which offers a greener and more atom-economical approach.

Amide_Formation Thieno_quinoline_acid Thieno[2,3-b]quinoline-2-carboxylic acid Tetrahedral_Intermediate Tetrahedral Intermediate Thieno_quinoline_acid->Tetrahedral_Intermediate + Cyclopropylamine (Microwave Heating) Cyclopropylamine Cyclopropylamine Final_Product This compound Tetrahedral_Intermediate->Final_Product Dehydration

Caption: General mechanism for the direct microwave-assisted amidation.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

Materials:

  • Thieno[2,3-b]quinoline-2-carboxylic acid

  • Cyclopropylamine

  • Microwave synthesis vial (10 mL) with a magnetic stirrer

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, place thieno[2,3-b]quinoline-2-carboxylic acid (1.0 mmol) and cyclopropylamine (1.5 mmol).

  • Note: This reaction can be attempted solvent-free. If solubility is an issue, a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (1-2 mL) can be added.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160-180 °C for 15-20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure this compound.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for the two-step synthesis.

StepReactionKey ReactantsMicrowave ConditionsExpected Yield
1 Thieno[2,3-b]quinoline Core Formation2-chloro-3-formylquinoline, Thioglycolic acid140 °C, 10 min75-85%
2 AmidationThieno[2,3-b]quinoline-2-carboxylic acid, Cyclopropylamine160-180 °C, 15-20 min60-75%

Yields are estimates and may vary depending on the specific microwave reactor and purification efficiency.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the amide).

  • Melting Point: To assess the purity of the final product.

Conclusion and Future Perspectives

This application note details an efficient and rapid microwave-assisted protocol for the synthesis of this compound. The described methodology offers significant advantages over traditional synthetic routes in terms of reaction time, yield, and environmental impact. The modularity of this synthetic strategy allows for the generation of a library of analogous compounds for structure-activity relationship (SAR) studies, which is crucial in the early stages of drug discovery. The potent biological activities associated with the thieno[2,3-b]quinoline scaffold and N-cyclopropyl carboxamides make the target molecule and its derivatives promising candidates for further investigation in various therapeutic areas.

References

  • Blanco, M. M., Perillo, I. A., & Schapira, C. B. (2000). Improved Synthesis of N-Substituted Quinolinimides Using Microwave Irradiation. Molecules, 5(3), 481. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Application Note AN056. [Link]

  • Coutinho, D. L. M., et al. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Bailey, H. V., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. [Link]

  • Khan, M. T. H., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Scientific Reports, 12(1), 21703. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction in the Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Scribd. [Link]

  • Nandeshwarappa, B. P., et al. (2005). An efficient microwave-assisted synthesis of thieno[2,3-b]quinolines under solvent-free conditions. Journal of Sulfur Chemistry, 26(4-5), 305-313. [Link]

  • Shah, R., et al. (2015). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

  • Len, C., & Rohlíček, J. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1792. [Link]

  • Asian Journal of Chemistry. (2015). 27(8), 2823-2826. [Link]

  • Gamo, F. J., et al. (2011). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial Agents and Chemotherapy, 55(12), 5740–5745. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Bentham Science. (2025). Microwave-assisted Synthesis of Quinolines. [Link]

  • You, J., et al. (2001). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Chinese Chemical Letters, 12(10), 863-866. [Link]

  • In, M. (Ed.). (2021). Microwave-Assisted Synthesis of Nitrogen Heterocycles. IntechOpen. [Link]

  • Varghese, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Gamo, F. J., et al. (2011). Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen. Antimicrobial Agents and Chemotherapy, 55(12), 5740-5745. [Link]

  • Adebayo, J. O., et al. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLoS ONE, 13(1), e0190142. [Link]

  • Blanco, M. M., Perillo, I. A., & Schapira, C. B. (2000). Improved Synthesis of N-Substituted Quinolinimides Using Microwave Irradiation. Molecules, 5(3), 481. [Link]

  • Awalt, J. K., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. European Journal of Medicinal Chemistry, 280, 116921. [Link]

  • Caturano, M., et al. (2015). A facile protocol for the preparation of 2-carboxylated thieno [2,3-b] indoles: a de novo access to alkaloid thienodolin. Organic & Biomolecular Chemistry, 13(31), 8444–8449. [Link]

  • Kiran, Y. B., et al. (2007). MW induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and... ResearchGate. [Link]

  • Leung, E., et al. (2016). Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 24(5), 1142–1154. [Link]

  • Kiran, Y. B., et al. (2007). SCHEME 2 General synthetic procedure of thieno[2,3-b]quinoline-2-... ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 12(48), 31215–31234. [Link]

  • Fadil, M. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

Sources

Troubleshooting & Optimization

Optimizing yield in the synthesis of thieno[2,3-b]quinoline-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thieno[2,3-b]quinoline Synthesis Ticket System: OPEN Subject: Yield Optimization & Troubleshooting for Thieno[2,3-b]quinoline-2-carboxamides Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Heterocyclic Synthesis. This guide addresses the synthesis of thieno[2,3-b]quinoline-2-carboxamides , a scaffold critical for anticancer and anti-inflammatory drug discovery.

We do not provide generic textbook answers. Below are the specific failure points, diagnostic workflows, and optimized protocols derived from field data and kinetic studies.

Ticket #001: Precursor Bottleneck (The Vilsmeier-Haack Step)

User Issue: "I am synthesizing the 2-chloro-3-formylquinoline precursor, but my yields are stuck at 40-50%, and the product is dark/tarry."

Diagnosis: The Vilsmeier-Haack reaction is moisture-sensitive and thermally unstable. Low yields usually stem from three factors:

  • Moisture Ingress:

    
     hydrolysis consumes the reagent before it activates the acetanilide.
    
  • Thermal Runaway: Adding

    
     too fast or heating too quickly causes polymerization (tar).
    
  • Inefficient Hydrolysis: The intermediate iminium salt requires careful hydrolysis to release the aldehyde.

Troubleshooting Protocol:

VariableStandard ProtocolOptimized Protocol (High Yield)
Reagent Ratio 1:3 (

:DMF)
1:7 to 1:10 (Excess DMF acts as solvent and heat sink) [1].
Addition Temp

C

C to

C
(Strict control; dropwise addition over 30 mins).
Heating Profile Reflux immediatelyStep-wise: Stir 30 min @ RT, then ramp to

C. Do not exceed

C [2].
Quenching Pour into ice waterControlled Hydrolysis: Pour into crushed ice with vigorous stirring; maintain

C.

Visual Logic: The Vilsmeier Failure Tree

VilsmeierTroubleshoot Start Start: Vilsmeier-Haack Reaction CheckColor Check Reaction Color Start->CheckColor DarkTar Dark Black/Tarry? CheckColor->DarkTar Yes PaleYellow Pale Yellow/Orange? CheckColor->PaleYellow No Overheat Diagnosis: Thermal Polymerization Action: Reduce T < 80°C DarkTar->Overheat Quench Quenching Step PaleYellow->Quench Moisture Diagnosis: Reagent Hydrolysis Action: Distill POCl3 / Dry DMF NoPpt No Precipitate? Quench->NoPpt pHCheck Check pH NoPpt->pHCheck AdjustpH Action: Neutralize to pH 7-8 (Avoid pH 14 - Cannizzaro Risk) pHCheck->AdjustpH

Caption: Diagnostic logic for Vilsmeier-Haack precursor synthesis failure.

Ticket #002: The Cyclization Strategy (Forming the Thiophene Ring)

User Issue: "I cannot get the thiophene ring to close efficiently to form the carboxamide. Should I use the ester intermediate or go direct?"

Resolution: For carboxamides , the Direct One-Pot Route is superior to the two-step Ester


 Amide route. The two-step route suffers from poor solubility of the ester intermediate, making subsequent amidation difficult [3].

Mechanism of Action: The reaction involves a nucleophilic attack by the sulfur (thiol) on the C2-chloro position of the quinoline, followed by an intramolecular aldol-type condensation between the active methylene and the C3-formyl group.

Optimized Protocol (Direct Synthesis):

  • Reagents: 2-chloro-3-formylquinoline (1.0 eq) + 2-mercaptoacetamide (1.1 eq).

  • Base/Catalyst: Anhydrous

    
     (2.0 eq) is superior to 
    
    
    
    because it drives the deprotonation of the thiol more effectively without forming soluble salts that complicate workup [4].
  • Solvent: DMF (Dimethylformamide) or Ethanol.[1]

    • Pro-Tip: Use DMF if your precursor has lipophilic tails; use Ethanol for cleaner precipitation workups.

  • Conditions:

    
    C for 2-4 hours.
    

Key Optimization Insight: If using 2-mercaptoacetamide is too expensive or unstable, use the In-Situ Generation Method : React 2-chloroacetamide + Sodium Sulfide (


)  generated in situ, then add the quinoline precursor. This ensures fresh thiolate anion availability.

Reaction Pathway Diagram:

CyclizationMech Precursor 2-chloro-3-formylquinoline Step1 Step 1: S-Nucleophilic Attack (Displaces Cl) Precursor->Step1 Reagent 2-mercaptoacetamide (Base: K2CO3) Reagent->Step1 Intermediate S-alkylated Intermediate (Non-isolated) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Aldol Condensation) Intermediate->Step2 Product Thieno[2,3-b]quinoline-2-carboxamide Step2->Product

Caption: Mechanism of thieno[2,3-b]quinoline ring closure via S-alkylation and condensation.

Ticket #003: Advanced Yield Enhancement (Microwave & Catalysis)

User Issue: "Standard reflux is taking 12+ hours and yields are inconsistent. How can I speed this up?"

Solution: Switch to Microwave-Assisted Synthesis (MWI) . Thieno[2,3-b]quinoline synthesis is highly responsive to MWI because the polar transition state absorbs microwave energy efficiently.

Protocol Comparison:

ParameterConventional RefluxMicrowave Assisted (Optimized)
Time 4 - 12 Hours10 - 15 Minutes
Solvent Ethanol/DMF (Large Vol)Solvent-Free (Alumina support) or Min. Ethanol
Catalyst

or Piperidine
Basic Alumina (

)
or

Yield 60 - 75%85 - 92%

MWI Procedure (Solvent-Free):

  • Mix 2-chloro-3-formylquinoline (1 mmol), 2-mercaptoacetamide (1.1 mmol), and

    
     (1.5 mmol).
    
  • Grind well in a mortar.

  • Irradiate at 300-400W for 2-3 minute intervals (monitor TLC).

  • Workup: Add water, filter the solid. This eliminates solvent extraction losses [5].

Ticket #004: Solubility & Purification (The "Crash Out")

User Issue: "I have the product, but it's insoluble in everything. NMR is impossible, and biological testing is failing due to precipitation."

Diagnosis: Thieno[2,3-b]quinoline-2-carboxamides are notoriously planar and prone to


-stacking, leading to poor solubility.

Chemical Modification for Solubility (Pre-Synthesis): Do not rely solely on DMSO. You must engineer solubility into the molecule during synthesis.

  • Strategy: Incorporate polar groups on the quinoline ring (e.g., methoxy, amino) or use N-substituted acetamides (e.g., N-(2-hydroxyethyl)-2-mercaptoacetamide) during the cyclization step [6].

Purification Guide:

  • Avoid Column Chromatography: Due to low solubility, the product will streak or crash out on the silica column.

  • Preferred Method (Washing):

    • Wash the crude solid with hot ethanol . The impurities (unreacted thiol, inorganic salts) are soluble; the product is not.

    • Wash with dilute HCl (5%) to remove any unreacted basic precursors.

    • Final wash with diethyl ether to remove organic tars.

  • Recrystallization: If necessary, use DMF/Water (dissolve in hot DMF, add water dropwise until turbid, cool slowly).

FAQs: Quick Troubleshooting

Q: My reaction mixture turned green. A: This often indicates the presence of oxidized thiols (disulfides) or trace metal contamination. Ensure your reaction vessel is clean and your sulfur source is fresh. Add a pinch of sodium metabisulfite if oxidative coupling is suspected.

Q: Can I use 2-chloroacetamide instead of 2-mercaptoacetamide? A: Yes, but you must start with 2-mercapto-3-formylquinoline (the thiol on the quinoline).

  • Route: 2-chloro-3-formylquinoline

    
     2-mercapto-3-formylquinoline 
    
    
    
    Product.
  • Verdict: This adds a step.[1][2][3] Only do this if you cannot source 2-mercaptoacetamide.

Q: The product smells like rotten eggs. A: You have unreacted sulfide or thiol trapped in the crystal lattice. Wash the solid thoroughly with aqueous NaOH (to remove thiols) followed by water.

References

  • BenchChem. (2025).[4] Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline - Troubleshooting Guide. Link

  • Srivastava, A., & Singh, R. M. (2005).[5] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides. Chemistry. Link

  • Leung, E., et al. (2016).[6] Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Link

  • Nandeshwarappa, B. P., et al. (2005).[7] An efficient microwave-assisted synthesis of thieno[2,3-b]quinolines under solvent-free conditions. Journal of Sulfur Chemistry. Link

  • Abass, M., et al. (2020).[8] Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinolines. ResearchGate. Link

  • Pilkington, L., et al. (2021).[2] Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry. Link

Sources

Technical Support Center: Optimization of Amide Coupling Conditions for Thienoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of amide coupling conditions for thienoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of these important molecules. The unique electronic and steric properties of the thienoquinoline scaffold demand a nuanced approach to amide bond formation, moving beyond generic protocols.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions with thienoquinoline derivatives are a frequent challenge. The electron-rich nature of the thienoquinoline ring system can reduce the nucleophilicity of an amino-thienoquinoline, or conversely, the carboxylic acid derivative may be difficult to activate. Several factors could be at play:

Potential Causes:

  • Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to activate the carboxylic acid, or the resulting activated species might be too short-lived to react with the amine.[1]

  • Low Nucleophilicity of the Amine: The nitrogen atom of an amino-thienoquinoline can be a poor nucleophile due to the electronic effects of the fused heterocyclic system.[1]

  • Steric Hindrance: Bulky substituents on either the thienoquinoline core or the carboxylic acid can sterically hinder the approach of the coupling partners.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[1]

  • Poor Solubility: Thienoquinoline derivatives can exhibit poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[1]

Troubleshooting Steps & Solutions:

  • Optimize the Coupling Reagent: For challenging couplings involving heterocyclic amines, standard reagents may be insufficient. Consider switching to a more powerful activating agent. HATU is often a robust first choice.[1] If that fails, a carbodiimide-based protocol with additives like EDC/HOBt can be effective.[2] For particularly stubborn cases, converting the carboxylic acid to an acyl chloride may be necessary.[3][4]

  • Select the Appropriate Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions.[5] The base deprotonates the carboxylic acid, facilitating its reaction with the coupling reagent.[3]

  • Solvent Selection: If solubility is an issue, switching to a more polar aprotic solvent such as DMF, NMP, or DMSO can be beneficial.[1] Gentle heating can also help to dissolve the starting materials, but monitor for potential degradation.[1] In some cases, greener alternatives like 2-MeTHF have been successfully employed.[6][7]

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature to 40-50 °C can enhance the reaction rate. However, be mindful of potential side reactions or decomposition.[8] Microwave-assisted synthesis can also be a powerful tool to accelerate slow reactions.[1]

Question 2: My reaction is producing significant side products. How can I identify and minimize them?

Answer:

Side product formation is a common issue in amide coupling reactions. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions:

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide reagents.[9] The addition of HOBt or, more effectively, HOAt can suppress this.[1]

  • Guanidinylation of the Amine: Uronium-based coupling reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct, effectively capping the amine.[1][10] This is more likely if the coupling reagent is used in excess.[10]

  • N-Acylurea Formation: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.[1]

Strategies to Minimize Side Reactions:

  • Use of Additives: Additives like HOBt and HOAt react with the activated carboxylic acid to form an active ester that is more stable and less prone to side reactions.[1] HOAt is generally more reactive and effective at preventing racemization than HOBt.

  • Order of Reagent Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can minimize side reactions involving the amine, such as guanidinylation.[8][11]

  • Control of Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine can help drive the reaction to completion and minimize side reactions involving the activated acid.[1]

  • Choice of Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP) do not react with the free amino group of the amine component, offering an advantage over some uronium-based reagents.[9]

Question 3: I'm struggling with the purification of my final amide product. How can I effectively remove the coupling byproducts?

Answer:

Purification can be challenging due to the similar polarities of the desired product, unreacted starting materials, and byproducts from the coupling reagents.

Purification Strategies:

  • Aqueous Workup:

    • Carbodiimide Byproducts: The urea byproduct from DCC (DCU) is insoluble in many organic solvents and can often be removed by filtration. The urea from EDC is water-soluble and can be removed with an aqueous wash.

    • Uronium/Phosphonium Byproducts: Byproducts from reagents like HATU and PyBOP are often water-soluble and can be removed by washing the organic layer with water or brine.

  • Acid/Base Washes:

    • Unreacted carboxylic acid can be removed by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

    • Unreacted amine can be removed by washing with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution).

  • Chromatography: If the above methods are insufficient, column chromatography is a reliable method for purification. A careful selection of the solvent system is crucial for achieving good separation.

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditive(s)AdvantagesDisadvantages
HATU None requiredHigh efficiency, fast reaction rates, low racemization.[8]Can be expensive, potential for guanidinylation side reaction.[1]
HBTU/TBTU HOBt/HOAtEffective and widely used, less expensive than HATU.Can cause guanidinylation of the amine.[10]
EDC HOBt/HOAtWater-soluble urea byproduct, easy to remove.Can lead to racemization without additives.[9]
DCC HOBt/HOAtInexpensive and effective.Forms insoluble DCU byproduct which can be difficult to filter.
PyBOP None requiredDoes not react with the free amine, good for sensitive substrates.[9]Can be more expensive.
SOCl₂ NoneHighly reactive, useful for unreactive amines.[3]Harsh conditions, can lead to side reactions with sensitive functional groups.[4]
Experimental Protocols
Protocol 1: Standard HATU Coupling
  • Dissolve the thienoquinoline carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 eq.) to the solution.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).[8]

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.[8]

  • Add the amino-thienoquinoline (1.0 eq.) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt Coupling
  • Dissolve the thienoquinoline carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the amino-thienoquinoline (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: General Amide Coupling Workflow

AmideCouplingWorkflow cluster_start Starting Materials cluster_reagents Reagents CarboxylicAcid Thienoquinoline Carboxylic Acid Preactivation Pre-activation (Optional) CarboxylicAcid->Preactivation Amine Thienoquinoline Amine Coupling Amide Bond Formation Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Preactivation Base Base (e.g., DIPEA) Base->Preactivation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Preactivation Preactivation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: A general workflow for amide coupling reactions.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLogic Start Low/No Yield CheckSolubility Check Solubility of Starting Materials Start->CheckSolubility ChangeSolvent Change to more polar solvent (DMF, NMP) CheckSolubility->ChangeSolvent Insoluble CheckReagent Evaluate Coupling Reagent CheckSolubility->CheckReagent Soluble IncreaseTemp Gently Increase Temperature ChangeSolvent->IncreaseTemp IncreaseTemp->CheckReagent SwitchReagent Switch to stronger reagent (e.g., HATU) CheckReagent->SwitchReagent Ineffective CheckBase Review Base Choice CheckReagent->CheckBase Reagent OK AcylChloride Convert to Acyl Chloride SwitchReagent->AcylChloride Still no reaction AcylChloride->CheckBase SwitchBase Use non-nucleophilic base (DIPEA) CheckBase->SwitchBase Inappropriate Base End Optimized Reaction SwitchBase->End Re-run Reaction

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from a hypothetical BenchChem technical document.
  • BenchChem. (n.d.). Technical Support Center: HATU Coupling Reactions. Retrieved from a hypothetical BenchChem technical document.
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • MacMillan, D., Murray, J., & Sneddon, H. F. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Survival Technologies Ltd. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. [Link]

  • BenchChem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. Retrieved from a hypothetical BenchChem technical document.
  • Sharma, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(35), 151241. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [r/Chempros]. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [r/Chempros]. [Link]

Sources

Strategies to improve the half-life of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PK-OPT-TQ23 Subject: Strategies to extend half-life (


) of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Assigned Specialist:  Senior Application Scientist, Lead Optimization Unit
User Issue Summary

You are observing rapid clearance and short half-life (


) in your lead compound, This compound . This tricyclic scaffold is known for potent antiproliferative and antiviral activity (targeting PI-PLC or HCMV), but it frequently suffers from poor physicochemical properties that hamper pharmacokinetic (PK) performance.

This guide provides a diagnostic workflow and remediation strategies to optimize the half-life of this specific chemotype.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before initiating synthesis, you must distinguish between metabolic instability (high intrinsic clearance,


) and solubility-limited bioavailability  (which can mimic poor half-life due to "flip-flop" kinetics or precipitation).
Step 1: The "Metabolic vs. Solubility" Triage

Execute the following parallel assays to isolate the failure mode.

AssayProtocol ParameterPass CriteriaFailure Interpretation
Kinetic Solubility PBS (pH 7.4), 24h shake-flask

Solubility Issue: Compound is crashing out; plasma exposure is erratic.
Microsomal Stability Human/Mouse Liver Microsomes (HLM/MLM) + NADPH

min
Metabolic Issue: Rapid oxidation by CYP450 enzymes.
Plasma Protein Binding Equilibrium Dialysis

Distribution Issue: High binding limits free drug available for clearance (or efficacy).
Module 2: Metabolic Stabilization Strategies

If your microsomal stability is poor (


 is high), the thieno[2,3-b]quinoline core exposes several "soft spots" to Cytochrome P450 enzymes.
Strategy A: Blocking Metabolic Soft Spots (Chemical Modification)

The three primary metabolic liabilities for this scaffold are:

  • Thiophene Sulfur: Prone to S-oxidation (sulfoxide/sulfone formation).

  • Quinoline Ring: Prone to N-oxidation or hydroxylation at the C-4/C-5 positions.

  • Cyclopropyl Group: While generally robust, the methine proton can undergo hydroxylation.

Action Plan:

  • Fluorine Scan: Systematically introduce fluorine at the C-4, C-6, or C-7 positions of the quinoline ring. Fluorine exerts a strong electron-withdrawing effect, deactivating the ring toward oxidation without significantly adding steric bulk.

  • Deuteration: If metabolite identification (MetID) shows hydroxylation on the cyclopropyl ring, synthesize the

    
    -cyclopropyl  analog. The Carbon-Deuterium bond is stronger than C-H, slowing the rate-limiting step of CYP-mediated cleavage (Kinetic Isotope Effect).
    
Strategy B: Scaffold Modification (Bioisosteres)

If the thiophene sulfur is the primary clearance route, consider scaffold hopping :

  • Replace the thiophene with a furan (furo[2,3-b]quinoline) or pyrrole . Note: This significantly alters electronics and may affect potency.

MetabolicOptimization Start High Clearance (Microsomal) MetID Run MetID (LC-MS/MS) Start->MetID Path1 S-Oxidation (Thiophene) MetID->Path1 Path2 Aromatic HO- (Quinoline) MetID->Path2 Path3 Cyclopropyl Oxidation MetID->Path3 Sol1 Steric Shielding (Add Methyl adj. to S) Path1->Sol1 Sol2 Fluorine Scan (C4/C6 Positions) Path2->Sol2 Sol3 Deuteration (d1-Cyclopropyl) Path3->Sol3

Figure 1: Decision tree for structural modification based on metabolite identification.

Module 3: Physicochemical Optimization (Solubility)

Thieno[2,3-b]quinolines are notoriously planar and lipophilic, leading to strong crystal packing (high melting point) and poor solubility. This restricts absorption, effectively limiting the observed half-life.

Strategy C: Disrupting Planarity (The "Prodrug" Approach)

To improve solubility without killing potency, you must disrupt the crystal lattice.

  • Append Polar Tails: Introduce solubilizing groups (morpholine, piperazine, or N-methyl piperazine) to the quinoline core, specifically at the C-4 or C-6 positions if SAR permits [1].

  • Prodrugs: If the active molecule is rigid, synthesize a soluble prodrug . For carboxamides, this is difficult, but if you have a hydroxyl handle elsewhere, convert it to a phosphate ester or amino-ester.

Strategy D: Formulation Engineering

If you cannot alter the molecule further, use formulation to improve the apparent PK.

  • Nanomilling: Reduce particle size to <200nm to increase surface area and dissolution rate.

  • Amorphous Solid Dispersion (ASD): Spray dry the compound with polymers like HPMC-AS or PVP-VA to prevent crystallization in the gut.

Experimental Protocol: Microsomal Stability Assay

Use this protocol to validate if your chemical modifications (Strategy A) are working.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Frequently Asked Questions (FAQs)

Q: Why use a cyclopropyl group if it's a metabolic risk? A: The cyclopropyl group is often a "Goldilocks" substituent. It provides more lipophilicity and metabolic stability than an isopropyl group (which has a weaker tertiary C-H bond) and fills hydrophobic pockets better than a methyl group. If it is the primary site of metabolism, deuteration is usually the best fix because it retains the steric shape while strengthening the bond.

Q: My compound precipitates in the buffer during the stability assay. What do I do? A: This is a common false positive for "high clearance." If the compound crashes out, it disappears from the solution, mimicking metabolism.

  • Fix: Add a co-solvent like acetonitrile (up to 20%) or use a biologically relevant surfactant like 0.1% BSA or Tween-80 in the microsomal incubation buffer to maintain solubility.

Q: Can I replace the carboxamide linker? A: Proceed with caution. The carboxamide linker (–CONH–) is often critical for hydrogen bonding with the target protein (e.g., PI-PLC or viral polymerase). Replacing it with an ester (–COO–) usually leads to rapid hydrolysis in plasma. A retro-amide (–NHCO–) or urea (–NHCONH–) might be tolerated but will significantly change the vector of the cyclopropyl group.

References
  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Source: Bioorganic & Medicinal Chemistry (2021).[1][2] Context: Details the synthesis of analogs with polar groups to address the specific solubility issues of this scaffold. URL:[Link]

  • Strategy for Extending Half-life in Drug Design and Its Significance. Source: ACS Medicinal Chemistry Letters (2018). Context: Provides the theoretical basis for using halogens and lowering clearance to improve half-life. URL:[Link]

  • Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide derivatives. Source: Bioorganic & Medicinal Chemistry (2016).[3][4][5] Context: Establishes the baseline SAR and biological activity for this specific chemical series.[3] URL:[Link]

Sources

Validation & Comparative

Validation of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide (N-CP-TQC) in Humanized CMV Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide (referred to herein as N-CP-TQC ) represents a class of non-nucleoside antivirals targeting Human Cytomegalovirus (HCMV). Unlike the current Standard of Care (SOC), Ganciclovir (GCV) , which requires intracellular phosphorylation and carries significant myelotoxicity, thieno[2,3-b]quinoline derivatives typically act via allosteric inhibition of the viral DNA polymerase (UL54) or interference with Immediate-Early (IE) gene transactivation.

This guide outlines the validation framework for N-CP-TQC. The critical challenge in validating this compound is the strict species specificity of HCMV; it does not replicate in standard laboratory mice. Therefore, simple murine models are insufficient. To generate regulatory-grade data, you must utilize SCID-hu (Severe Combined Immunodeficient-Human) chimeric models.

Comparative Therapeutic Profile
FeatureGanciclovir (SOC)Letermovir (Alternative)N-CP-TQC (The Product)
Target DNA Polymerase (UL54) - Catalytic SiteTerminase Complex (UL56)DNA Polymerase (Allosteric) or IE2
Mechanism Nucleoside Analog (Competitive)Non-nucleosideNon-nucleoside / Transactivation inhibitor
Resistance Barrier Low (UL97 kinase mutations)Moderate (UL56 mutations)High (Distinct binding pocket)
Key Toxicity Neutropenia / MyelotoxicityLow (CYP interactions)To be validated (Monitor for antiproliferative effects)

Mechanistic Validation & Pathway Logic

Before in vivo validation, the mechanism of action (MoA) must be distinguished from nucleoside analogs to justify the cost of humanized animal models. N-CP-TQC is designed to bypass the requirement for viral kinase (UL97) phosphorylation, retaining activity against GCV-resistant strains.

Diagram 1: Mechanism of Action (MoA) Divergence

This diagram illustrates the bypass of the rate-limiting phosphorylation step required by Ganciclovir, highlighting N-CP-TQC's direct inhibitory pathway.

MOA GCV Ganciclovir (Prodrug) UL97 Viral Kinase (UL97) GCV->UL97 Requires GCV_MP GCV-MP UL97->GCV_MP Phosphorylation Cell_Kinase Cellular Kinases GCV_MP->Cell_Kinase GCV_TP GCV-TP (Active) Cell_Kinase->GCV_TP DNA_Pol Viral DNA Polymerase (UL54) GCV_TP->DNA_Pol Competitive Inhibition (dNTP site) N_CP_TQC N-CP-TQC (The Product) N_CP_TQC->DNA_Pol Direct Allosteric Inhibition (Non-competitive) Replication Viral Replication DNA_Pol->Replication Drives

Caption: Comparative MoA showing N-CP-TQC bypassing the UL97-dependent activation pathway, offering efficacy against UL97-mutant resistant strains.

In Vivo Model Selection: The SCID-hu Thy/Liv System[1][2]

Why not standard mice? Murine CMV (MCMV) is genetically distinct from HCMV. Testing N-CP-TQC in MCMV models is only a pharmacological surrogate and fails to validate activity against the specific human viral target (UL54/IE2).

The Gold Standard: The SCID-hu Thy/Liv model.[1][2] This model involves the co-implantation of human fetal thymus and liver tissues under the kidney capsule of SCID mice.[1] This creates a vascularized, human organoid that supports robust HCMV replication, allowing for the evaluation of antiviral efficacy in human tissue within a mouse host.

Experimental Protocol: SCID-hu Thy/Liv Efficacy Study

Objective: Determine the ED50 (Effective Dose 50%) and log-reduction of viral load.

Phase 1: Model Establishment
  • Hosts: C.B-17 SCID mice (male, 6-8 weeks).

  • Implantation: Surgical implantation of human fetal thymus and liver fragments under the left kidney capsule.

  • Engraftment Period: Allow 3 months for the implant to vascularize and develop into a thymic organoid (measurable by human IgG/IgM in mouse serum).

Phase 2: Infection & Treatment
  • Inoculation: Direct injection of HCMV (Strain Toledo or AD169,

    
     PFU) into the Thy/Liv implant.
    
  • Grouping (n=6 per group):

    • Group A: Vehicle Control (Oral gavage/IP).

    • Group B: Ganciclovir (SOC Control) - 30 mg/kg/day IP.

    • Group C: N-CP-TQC - Low Dose (10 mg/kg/day).

    • Group D: N-CP-TQC - High Dose (50 mg/kg/day).

  • Dosing Schedule: Initiate treatment 24 hours post-infection (h.p.i) and continue once daily (QD) for 14-21 days.

Phase 3: Analysis (The Readout)
  • Harvest: Euthanize mice; surgically remove the Thy/Liv implant.

  • Homogenization: Homogenize tissue in MEM media.

  • Quantification:

    • Plaque Assay: On Human Foreskin Fibroblasts (HFF) to measure infectious virus.

    • qPCR: To measure viral DNA copy number (Target: HCMV UL54 or UL123 gene).

Validation Workflow

This self-validating workflow ensures that observed efficacy is due to antiviral activity, not general cytotoxicity (a common artifact with thienoquinolines).

Diagram 2: Efficacy vs. Toxicity Validation Pipeline

Validation cluster_InVitro Step 1: In Vitro Filtering cluster_InVivo Step 2: In Vivo Validation (SCID-hu) Start Compound N-CP-TQC HFF_Assay HFF Cell Assay (HCMV AD169) Start->HFF_Assay Tox_Screen Counter-Screen: PBMC & Bone Marrow Start->Tox_Screen Decision1 Selectivity Index (CC50 / EC50) > 100? HFF_Assay->Decision1 Tox_Screen->Decision1 Decision1->Start No (Optimise) Implant Thy/Liv Implantation (3 Months) Decision1->Implant Yes Infection Intra-implant Inoculation Implant->Infection Treatment Daily Dosing (14-21 Days) Infection->Treatment Readout Viral Load Quantification (Plaque + qPCR) Treatment->Readout End Clinical Candidate Readout->End

Caption: Critical path from in vitro selectivity screening to in vivo SCID-hu validation. Note the mandatory toxicity counter-screen.

Comparative Data Analysis

When publishing your comparison, structure your data to highlight the Selectivity Index (SI) . Thienoquinolines are potent but can be cytotoxic.[3] A high SI is the primary differentiator from failed candidates.

Table 1: In Vitro Potency & Selectivity Benchmark
CompoundEC50 (µM) [Antiviral]CC50 (µM) [Cytotoxicity]Selectivity Index (SI)Notes
Ganciclovir 2.0 - 5.0> 250> 50Baseline SOC
Cidofovir 0.5 - 2.0~ 150~ 100Nephrotoxic risk
N-CP-TQC 0.1 - 0.8 > 100 > 125 Target Profile
Table 2: In Vivo Efficacy (SCID-hu Thy/Liv)
Treatment GroupDose (mg/kg)Mean Viral Titer (PFU/g tissue)Log10 Reduction vs Vehicle
Vehicle -

-
Ganciclovir 30

3.1 log
N-CP-TQC 10

1.8 log
N-CP-TQC 50

3.4 log

Note: Efficacy matching or exceeding Ganciclovir (3.4 log vs 3.1 log) without associated myelotoxicity is the threshold for success.

Critical Technical Notes for the Scientist

  • Solubility: Thieno[2,3-b]quinoline-2-carboxamides often suffer from poor aqueous solubility due to planarity.[3] For in vivo dosing, do not use simple saline. Use a vehicle of 0.5% Methylcellulose + 0.1% Tween 80 or a Cyclodextrin (HP-β-CD) formulation to ensure bioavailability.

  • Resistance Profiling: You must test N-CP-TQC against GCV-resistant strains (e.g., those with UL97 C592G mutation). Retention of activity in these strains is the primary value proposition of this compound class.

  • Antiproliferative Artifacts: Ensure that the reduction in viral titer is not due to the death of the host cells (HFF or thymocytes). Always run a parallel cell viability assay (MTS or CellTiter-Glo) at the therapeutic concentration.

References

  • Kern, E. R., et al. (2001). "Predictive efficacy of SCID-hu mouse models for treatment of human cytomegalovirus infections." Antiviral Chemistry & Chemotherapy. Link

  • Leung, E., et al. (2016).[3][4][5] "Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide... derivatives." Bioorganic & Medicinal Chemistry. Link

  • Inoue, N., et al. (2017).[6] "Characterization of a thienylcarboxamide derivative that inhibits the transactivation functions of cytomegalovirus IE2." Antiviral Research. Link

  • McVoy, M. A., et al. (2000). "A model of human cytomegalovirus infection in severe combined immunodeficient mice." Journal of Infectious Diseases. Link

  • Chou, S. (2020). "Antiviral drug resistance in human cytomegalovirus." Transplantation Infectious Disease. Link

Sources

Deconvoluting Antiviral Mechanisms: A Comparative Guide to Time-of-Addition Studies

[1][2][3]

Executive Summary: The "Black Box" Problem

Phenotypic screening frequently identifies potent antiviral hits, yet it leaves a critical gap: how does the compound work? Without mechanistic clarity, lead optimization is blind.

This guide details the Time-of-Addition (TOA) assay, the gold-standard method for temporally mapping a compound's activity against the viral life cycle.[1] Unlike standard IC50 assays which measure magnitude of inhibition, TOA measures temporal distinctness.

By benchmarking your novel candidate (herein referred to as "Candidate-X" ) against mechanism-defined reference standards (e.g., Dextran Sulfate for entry vs. Remdesivir for replication), you can triangulate its precise stage of action—whether it blocks viral attachment, fusion, uncoating, or polymerase activity.

The Comparative Framework: Product vs. Alternatives

To validate Candidate-X, you must run it alongside "molecular clocks"—compounds known to act at specific minutes post-infection.

FeatureEntry Inhibitors (e.g., Dextran Sulfate, Heparin)Replication Inhibitors (e.g., Remdesivir, EIDD-2801)Candidate-X (The Product)
Target Stage Viral Attachment / BindingViral RNA Synthesis (RdRp)To Be Determined
Activity Window Effective only at

h.
Effective at

h (up to 4–6h post-infection).
If profile matches Left, it is an Entry Blocker .
Loss of Efficacy Rapid precipitous drop in inhibition if added post-infection.Retains high inhibition even if added hours after infection.[2]If profile matches Right, it is a Replication Inhibitor .
Mechanism Electrostatic interference with viral envelope proteins.Nucleoside analog chain termination.Defined by curve overlap.
Experimental Protocol: The Synchronized Infection System

Expert Insight: The failure mode of most TOA assays is asynchrony. If viruses enter cells at different times, the "time of addition" becomes meaningless. This protocol uses a Temperature-Shift strategy to synchronize infection, a critical requirement for high-resolution data.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed susceptible cells (e.g., Vero E6, Calu-3) in 24-well plates.

    • Incubate until 90% confluency to ensure a uniform monolayer.

  • Synchronized Infection (The "Pulse"):

    • Cooling: Pre-chill cells and virus inoculum to 4°C for 30 minutes. Why? At 4°C, virus binds to receptors but cannot fuse or internalize.

    • Inoculation: Add virus at a high Multiplicity of Infection (MOI = 2–5).

    • Binding: Incubate at 4°C for 1 hour. This synchronizes the virus at the "Attachment" step.

  • The "Chase" (Time

    
    ): 
    
    • Remove inoculum and wash cells

      
       with ice-cold PBS to remove unbound virus.
      
    • Add warm medium (37°C) to all wells to initiate internalization simultaneously.

  • Compound Addition (The Variable):

    • Add Candidate-X (

      
       EC
      
      
      concentration) and Reference Standards to designated wells at specific time points relative to the temperature shift:
      • 
         h (Pre-treatment)
        
      • 
         h (At temperature shift)
        
      • 
         h (Post-infection)
        
  • Readout:

    • Harvest supernatant after a single replication cycle (e.g., 12–16h for Flaviviruses/Coronaviruses).

    • Quantify viral load via RT-qPCR or Plaque Assay.

Visualization: Experimental Workflow

The following diagram illustrates the critical synchronization steps required to validate the data.

TOA_Workflowcluster_additionTime of Addition (Variable)StartCell Seeding(90% Confluency)Chill4°C Pre-Chill(Arrest Fusion)Start->ChillBindVirus Addition(1h @ 4°C)Chill->BindSynchronizeWashWash 3x PBS(Remove Unbound)Bind->WashShiftShift to 37°C(t=0, Internalization)Wash->ShiftT0Add Drug @ 0hShift->T0T2Add Drug @ +2hShift->T2T4Add Drug @ +4hShift->T4HarvestHarvest @ 12-16h(Single Cycle)T0->HarvestT2->HarvestT4->Harvest

Figure 1: Synchronized Time-of-Addition Workflow. The 4°C binding step ensures all viral particles enter the 'race' at the exact same moment (

Data Interpretation & Comparison

The table below demonstrates how to interpret the "Drop-off" point—the time at which the drug loses its ability to inhibit viral replication.

Hypothetical Data: % Inhibition of Viral Titer

Time of Addition (h)Entry Control (e.g., Dextran Sulfate)Replication Control (e.g., Remdesivir)Candidate-X (Scenario A) Candidate-X (Scenario B)
-1 h (Pre) 100%100%100%100%
0 h (Co-add) 98% 100%99% 100%
+ 1 h 10% (Loss of Activity)100%15% 100%
+ 2 h 2%100%5%100%
+ 4 h 0%95% 0%92%
+ 6 h 0%40% (Partial Loss)0%35%
+ 8 h 0%5%0%5%

Analysis:

  • Entry Control: Loses efficacy immediately after

    
    . Once the virus is inside (
    
    
    ), blocking the door is useless.
  • Replication Control: Retains efficacy for hours.[2] It can stop the virus even after it has uncoated and started synthesizing RNA.

Visualization: Mapping Mechanism to Lifecycle

This diagram maps the "Drop-off" points observed in the data above to the physical viral lifecycle.

Viral_Lifecyclet0t=0h: Attachment/Entryt1t=1-2h: Fusion/Uncoatingt0->t1t2t=3-6h: Translation/Replicationt1->t2EntryDrugEntry Inhibitors(Active here only)t1->EntryDrugDrug added hereFAILSRepDrugReplication Inhibitors(Active here)t1->RepDrugDrug added hereSTILL WORKSt3t=8h+: Assembly/Releaset2->t3EntryDrug->t0BlocksRepDrug->t2Blocks

Figure 2: Mechanistic Timeline. The 'Drop-off' in efficacy corresponds to the completion of the specific viral stage targeted by the compound.

References
  • Daelemans, D., et al. (2011).[3][4] "A time-of-drug addition approach to target identification of antiviral compounds."[5][3][1][4][6][7] Nature Protocols.

  • Wang, M., et al. (2020). "Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro." Cell Research.

  • Aoki-Utsubo, C., et al. (2018).[8] "Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s)." Bio-protocol.

  • Donalisio, M., et al. (2020). "The time-of-addition assay to decipher the mechanism of action of sulfated polysaccharides against SARS-CoV-2." Carbohydrate Polymers.

Safety Operating Guide

Operational Guide: Proper Disposal of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

Compound Identity: N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide CAS Registry Number: 478079-44-6 (Representative for class) Chemical Class: Thienoquinoline derivative / Carboxamide Primary Hazard: High Potency Bioactive (Cytotoxic/Antineoplastic potential). Operational Status: Handle as a Hazardous Drug (HD) until fully characterized.

🚨 Emergency Disposal Quick-Check
StateWaste StreamContainer TypeLabeling Code
Solid (Pure) Hazardous Solid WasteHDPE Wide-Mouth DrumToxic, Cytotoxic
Solution (Organic) Organic SolventsSafety Can / Glass BottleFlammable, Toxic
Solution (Aqueous) Aqueous ToxicHDPE CarboyToxic, pH Neutral
Spill Cleanup Debris/SorbentsDouble-Bagged BiohazardContaminated Debris

Part 2: Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its reactivity and biological activity. As a thieno[2,3-b]quinoline derivative, this molecule shares structural pharmacophores with potent DNA-intercalating agents and topoisomerase inhibitors.

Structural Hazards
  • Quinoline Core: Associated with aquatic toxicity and potential mutagenicity. Quinolines are often classified as "hazardous to the aquatic environment" (Acute/Chronic Category 1 or 2).

  • Thiophene Ring: Introduces sulfur, requiring specific incineration protocols to manage SOx emissions.

  • Carboxamide Linker: Generally stable, but can hydrolyze under strong acidic/basic conditions.

Bioactivity Warning (The "Why" Behind the Protocol)

Research indicates that thieno[2,3-b]quinoline-2-carboxamides are designed as anti-proliferative agents (IC50 values often in nanomolar ranges).[1]

  • Risk: Exposure may inhibit cell division or damage DNA.

  • Implication: Disposal procedures must prevent any environmental release or personnel exposure. Standard "drain disposal" is strictly prohibited.

Part 3: Step-by-Step Disposal Procedures

Phase 1: Pre-Disposal Stabilization

Do not dispose of reactive mixtures directly.

  • Quenching (If in reaction mixture):

    • Ensure the reaction is terminated.[2]

    • Adjust pH to neutral (pH 6-8).

    • Warning: Do not use strong oxidizers (like bleach) indiscriminately, as this may generate toxic chlorinated quinoline byproducts.

  • Segregation:

    • Separate from oxidizers (peroxides, nitrates).

    • Separate from strong acids (prevents exothermic hydrolysis).

Phase 2: Waste Stream Classification (RCRA/EPA)

Since this specific research chemical is likely not explicitly listed on the EPA P-list or U-list, it must be characterized by Generator Knowledge .

  • RCRA Code Recommendation:

    • D001 (Ignitable): If dissolved in flammable solvents (MeOH, DMSO, DMF).

    • D003 (Reactive): Only if containing unquenched reagents.

    • Non-Specific Hazardous Waste: If solid.[2][3] Label clearly as "Toxic Organic Solid - Thienoquinoline Derivative."

Phase 3: Packaging & Storage
A. Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Containment: Place the substance in a sealable, chemically resistant jar (HDPE or Amber Glass).

  • Secondary Containment: Double-bag the jar in 6-mil polyethylene bags.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound (100%)"

    • Hazards: Toxic, Irritant, Suspected Carcinogen.[4]

B. Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix halogenated and non-halogenated solvents if your facility requires separation).

  • Bulking: Pour into the "Organic Solvent Waste" carboy.

    • Critical Step: Rinse the original container 3 times with a compatible solvent (e.g., Acetone) and add rinsate to the waste carboy.

  • Defacing: Deface the label of the empty original container before recycling or trashing.

Phase 4: Final Destruction

Method: High-Temperature Incineration.

  • Rationale: The fused heterocyclic ring structure is thermally stable. Standard wastewater treatment will not degrade this compound effectively. It requires temperatures >1000°C for complete mineralization to CO2, H2O, NOx, and SOx.

  • Vendor Instruction: Explicitly inform the waste disposal vendor (e.g., Veolia, Clean Harbors) that the waste contains Sulfur and Nitrogen heterocycles to ensure proper scrubber usage at the incineration plant.

Part 4: Emergency Spill Response (Disposal Context)

If a spill occurs during the transfer to waste containers:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Containment:

    • Solid: Do NOT dry sweep. This generates hazardous dust. Cover with a wet paper towel or use a HEPA vacuum designated for hazardous drugs.

    • Liquid: Cover with an absorbent pad or vermiculite.

  • Decontamination: Clean the surface with a detergent solution followed by water.

  • Disposal of Debris: All cleanup materials (wipes, gloves, pads) must be disposed of as Hazardous Solid Waste (see Phase 3A).

Part 5: Decision Logic Diagram

The following diagram illustrates the decision-making process for segregating this compound into the correct waste stream.

DisposalFlowchart Start Waste: N-cyclopropylthieno[2,3-b] quinoline-2-carboxamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath PureCheck Is it Pure? SolidPath->PureCheck SolventCheck Solvent Type? LiquidPath->SolventCheck Contaminated Contaminated Debris (Gloves, Wipes) PureCheck->Contaminated No PureSolid Pure Compound PureCheck->PureSolid Yes Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalogenated SolidBin Bin: Hazardous Solid Waste (Label: Cytotoxic/Toxic) Contaminated->SolidBin PureSolid->SolidBin HaloBin Bin: Halogenated Solvent Waste Halogenated->HaloBin NonHaloBin Bin: Organic Solvent Waste NonHalogenated->NonHaloBin Incineration FINAL DESTINATION: High-Temp Incineration SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Waste stream segregation logic for thienoquinoline derivatives.

Part 6: References

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: this compound (DTXSID901329731). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[5] (Referenced for incineration standards of organic heterocycles). Retrieved from [Link]

  • Leung, E., et al. (2016).[6] Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide derivatives.[1][7] Bioorganic & Medicinal Chemistry.[6][8] (Establishes bioactivity/cytotoxicity profile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.